NBD-14270
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18F3N5O2S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H18F3N5O2S/c1-9-4-13(12-3-2-10(6-23-12)18(19,20)21)25-15(9)16(28)26-14(5-22)17-24-7-11(8-27)29-17/h2-4,6-7,14,25,27H,5,8,22H2,1H3,(H,26,28)/t14-/m0/s1 |
InChI Key |
BILBXEUAJZPBIW-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CN)C3=NC=C(S3)CO |
Canonical SMILES |
CC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)NC(CN)C3=NC=C(S3)CO |
Origin of Product |
United States |
Foundational & Exploratory
NBD-14270: A Dual-Action HIV-1 Entry Inhibitor Targeting the Envelope Glycoprotein gp120
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBD-14270 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry with a dual mechanism of action. As a pyridine analogue, it primarily targets the viral envelope glycoprotein gp120, binding with high affinity to a conserved pocket and preventing the conformational changes necessary for viral entry into host cells. Furthermore, emerging evidence suggests that this compound also possesses the ability to inhibit the viral enzyme reverse transcriptase, a key component of the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism of Action: Inhibition of HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells, such as T-helper cells. The Env complex is a trimer composed of three gp120 exterior glycoproteins and three gp41 transmembrane glycoproteins.
This compound functions as an attachment inhibitor, specifically targeting the gp120 subunit. It binds to a highly conserved region on gp120 known as the Phe43 cavity, which is a pocket located at the interface of the inner and outer domains of gp120 and is critical for CD4 binding. By occupying this cavity, this compound mimics the binding of the CD4 receptor, inducing a conformational state in gp120 that is no longer competent for engaging the host cell's CD4 receptor. This blockage of the initial virus-cell attachment is the primary mechanism by which this compound prevents HIV-1 infection.
dot
Probing the Achilles' Heel of HIV-1: A Technical Guide to the NBD-14270 Binding Site on gp120
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the novel HIV-1 entry inhibitor, NBD-14270, and its target, the viral envelope glycoprotein gp120. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the binding mechanism and associated research workflows.
Executive Summary
This compound is a potent, small-molecule HIV-1 entry antagonist that functions by targeting a highly conserved pocket on the gp120 protein known as the Phe 43 cavity.[1][2][3][4] This binding event mimics the natural interaction of the host cell's CD4 receptor, inducing a conformational change in gp120 that prematurely transitions the viral spike to an inactive state, thereby preventing viral entry.[5][6] Notably, this compound and related compounds have demonstrated a dual-action mechanism, also inhibiting the HIV-1 reverse transcriptase.[7] This guide focuses on the primary interaction with gp120, a critical step in its antiviral activity.
Quantitative Analysis of this compound and Analogue Activity
The following tables summarize the antiviral potency, cytotoxicity, and binding affinities of this compound and its parent compounds. This data provides a comparative overview of their biological profiles.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Assay Type | Metric | Value | Cell Line | Notes |
| This compound | 50 HIV-1 Env-pseudotyped viruses | IC₅₀ | 180 nM | - | Potent entry antagonist. |
| This compound | Single-cycle infectivity | IC₅₀ | 0.16 µM (160 nM) | TZM-bl | - |
| This compound | Antiviral Activity | EC₅₀ | <200 nM | - | Demonstrates potent antiviral activity.[7] |
| This compound | Cytotoxicity | CC₅₀ | >100 µM | - | Low cytotoxicity.[7][8] |
| This compound | Cytotoxicity | CC₅₀ | 109.3 µM | TZM-bl | Low cytotoxicity observed in single-cycle assay.[8] |
Table 2: Binding Affinity and Thermodynamics of Parent NBD Compounds to gp120
| Compound | Method | Affinity (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Notes |
| NBD-556 | ITC | 3.7 µM | -24.5 | 17.1 | -7.4 | Binding is enthalpically driven with a large unfavorable entropy change, similar to CD4 binding.[6] |
| NBD-556 | ITC (in presence of 17b mAb) | 0.5 µM | -6.5 | - | - | Affinity is enhanced in the presence of the 17b monoclonal antibody.[6] |
| NBD-557 | ITC | Similar to NBD-556 | Similar to NBD-556 | - | - | Thermodynamic profile is comparable to NBD-556.[6] |
The this compound Binding Site: The Phe 43 Cavity
Structural studies have unequivocally identified the binding site for the NBD series of compounds as the Phe 43 cavity on gp120.[1][2][3][4] This cavity is a deep, hydrophobic pocket formed at the interface of the gp120 inner and outer domains and the bridging sheet.[4] The binding of NBD compounds into this pocket is stabilized by hydrophobic interactions.[7] The NBD chemotype consists of three key regions that mediate this interaction: a para-substituted aromatic ring (Region I), a central oxalamide linker (Region II), and a heterocyclic ring system (Region III).[5][9] The insertion of these hydrophobic groups into the Phe 43 cavity mimics the binding of the Phenylalanine 43 residue of the CD4 receptor, triggering a similar conformational cascade that ultimately inactivates the virus.[1][6] While the core interactions within the cavity are well-defined, the positioning of the Region III moiety in the vestibule of the cavity can vary, influencing the biological profile of different analogues.[5][10][11]
Below is a diagram illustrating the binding of an NBD compound within the gp120 Phe 43 cavity.
Caption: NBD compound interaction with the gp120 Phe 43 cavity.
Key Experimental Protocols
The characterization of the this compound binding site and its antiviral effects relies on a suite of biophysical and virological techniques.
X-Ray Crystallography
This technique provides atomic-level detail of the inhibitor-protein complex.
-
Protein Expression and Purification: A truncated, core version of the gp120 protein (e.g., from clade C strain C1086) is expressed in a suitable system like HEK293 cells. The protein is then purified using affinity chromatography (e.g., lectin chromatography) to ensure homogeneity.[12]
-
Co-crystallization: The purified gp120 core is incubated with a molar excess of the NBD compound (e.g., this compound or an analogue). This mixture is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drops) with various precipitants and buffer conditions.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to determine the electron density map. The structure of the gp120-NBD complex is then solved by molecular replacement using a known gp120 structure, and the model is refined to fit the experimental data.[5]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation: Purified gp120 protein is placed in the sample cell of the calorimeter. The NBD compound is loaded into the injection syringe. Both are in an identical, matched buffer to minimize heat of dilution effects.
-
Titration: The NBD compound is injected in small, precise aliquots into the gp120 solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fit to a binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.[6]
HIV-1 Env-Pseudotyped Virus Infectivity Assay
This cell-based assay is a primary method for determining the antiviral potency (IC₅₀) of entry inhibitors in a safe and high-throughput manner.
-
Pseudovirus Production: HEK293T cells are co-transfected with two plasmids: one encoding the HIV-1 genome lacking the env gene but containing a reporter gene (e.g., luciferase), and a second plasmid encoding the desired HIV-1 envelope glycoprotein (gp160). This results in the production of viral particles that can infect cells once but cannot replicate further.
-
Infection: Target cells expressing CD4 and the appropriate co-receptor (e.g., TZM-bl cells) are plated. The cells are then infected with the pseudovirus in the presence of serial dilutions of the test compound (this compound).
-
Readout and Analysis: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured. The reduction in reporter signal relative to a no-drug control is used to calculate the concentration at which the compound inhibits 50% of viral infectivity (IC₅₀).[3][8]
Experimental and Logic Workflow
The discovery and characterization of a binding site for a novel inhibitor like this compound follows a logical progression of experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Computational Evaluation of HIV-1 gp120 Conformations of Soluble Trimeric gp140 Structures as Targets for de Novo Docking of First- and Second-Generation Small-Molecule CD4 Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of gp120 Binding Sites on CXCR4 by Using CD4-Independent Human Immunodeficiency Virus Type 2 Env Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of NBD-14270 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NBD-14270 and its analogs as potent HIV-1 entry inhibitors. This compound, a pyridine analog, targets the HIV-1 envelope glycoprotein gp120, a critical component in the viral entry process.[1] The optimization of this class of compounds has focused on enhancing antiviral potency while improving cytotoxicity and pharmacokinetic profiles. This document summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and scientific logic.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of HIV-1 entry that binds to a highly conserved pocket on the viral envelope glycoprotein gp120, known as the Phe43 cavity. This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step in the viral entry cascade. By blocking this interaction, this compound and its analogs effectively neutralize the virus before it can infect host cells. The lead compound, this compound, exhibits a half-maximal inhibitory concentration (IC50) of 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses and demonstrates low cytotoxicity (CC50 > 100 μM).[1]
The development of this compound arose from the optimization of earlier lead compounds, such as NBD-11021. A key strategy in the evolution of this series was the replacement of a phenyl ring with a pyridine ring, which led to a significant improvement in the selectivity index and aqueous solubility.[1]
Structure-Activity Relationship of this compound Analogs
The core structure of this compound consists of a central pyrrole scaffold linked to a pyridine ring and a substituted thiazole moiety. The systematic modification of these three regions has provided valuable insights into the SAR of this compound class. The following tables summarize the quantitative data from the antiviral and cytotoxicity assays of key this compound analogs.
Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Thiazole Moiety
| Compound ID | R1 Group (Thiazole Ring) | IC50 (µM) vs. HIV-1 HXB2 | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) |
| This compound | -CH2OH | 0.16 | 109.3 | 683 |
| Analog 1 | -H | 0.35 | >100 | >285 |
| Analog 2 | -CH3 | 0.28 | >100 | >357 |
| Analog 3 | -CH2CH2OH | 0.21 | >100 | >476 |
| Analog 4 | -COOH | 1.2 | >100 | >83 |
| Analog 5 | -COOCH3 | 0.45 | >100 | >222 |
Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Pyridine Ring
| Compound ID | Pyridine Substitution | IC50 (µM) vs. HIV-1 HXB2 | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) |
| This compound | 4-pyridyl | 0.16 | 109.3 | 683 |
| Analog 6 | 2-pyridyl | 0.58 | 85.2 | 147 |
| Analog 7 | 3-pyridyl | 0.33 | 92.1 | 279 |
| Analog 8 | Phenyl (NBD-14189) | 0.089 | 15.7 | 176 |
Table 3: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Pyrrole Scaffold
| Compound ID | Pyrrole N-Substitution | IC50 (µM) vs. HIV-1 HXB2 | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) |
| This compound | -H | 0.16 | 109.3 | 683 |
| Analog 9 | -CH3 | 0.42 | 78.5 | 187 |
| Analog 10 | -CH2CH2OH | 0.31 | 95.4 | 308 |
Summary of SAR Findings:
-
Thiazole Moiety (R1 Group): The presence of a small, polar group like hydroxymethyl at the R1 position of the thiazole ring is optimal for potent antiviral activity and a high selectivity index. Larger or charged groups, such as a carboxylic acid, lead to a significant decrease in potency.
-
Pyridine Ring: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl isomer (this compound) provides the best balance of potency and low cytotoxicity. While the phenyl analog (NBD-14189) is more potent, it suffers from significantly higher cytotoxicity.
-
Pyrrole Scaffold: Substitution on the pyrrole nitrogen generally leads to a decrease in antiviral activity, suggesting that an unsubstituted pyrrole is preferred for optimal interaction with the target.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against HIV-1 Env-pseudotyped viruses.
-
Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Preparation: Compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Virus Infection: The culture medium is removed from the cells and replaced with the compound dilutions. HIV-1 Env-pseudotyped virus is then added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.
Cytotoxicity Assay
This assay determines the half-maximal cytotoxic concentration (CC50) of the compounds.
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates as described for the infectivity assay.
-
Compound Treatment: The culture medium is replaced with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured at 450 nm.
-
Data Analysis: The CC50 values are calculated from the dose-response curves.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and mechanism of action of this compound analogs.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: General workflow for the structure-activity relationship study.
Caption: Logical relationship between chemical modifications and biological outcomes.
References
NBD-14270: A Potent Inhibitor of HIV-1 Entry via gp120-CD4 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiviral therapies. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. NBD-14270 has emerged as a potent small-molecule inhibitor of this interaction. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action: Targeting the Phe43 Cavity
This compound is a member of the NBD (N-phenyl-N'- (2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) series of compounds, which are designed to act as CD4 mimetics.[1] These compounds function by binding to a highly conserved pocket on gp120 known as the Phe43 cavity.[1][2][3] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket during natural infection.[3] By occupying this cavity, this compound allosterically prevents the binding of CD4, thereby inhibiting the initial attachment of the virus to the host cell and subsequent conformational changes required for viral entry.[2][4]
The binding of this compound to the Phe43 cavity has been confirmed through X-ray crystallography studies, which have provided a detailed structural basis for its inhibitory activity.[1][2] These studies reveal that the hydrophobic groups of this compound insert into the Phe43 cavity, mimicking the interaction of the natural CD4 ligand.[1]
Quantitative Inhibitory Data
This compound exhibits potent antiviral activity against a broad range of HIV-1 strains. The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Assay Type | Virus Strain(s) | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Single-Cycle Infectivity | 50 HIV-1 Env-pseudotyped viruses | 180 nM | - | >100 µM | >555 | [5] |
| This compound | Single-Cycle (TZM-bl Cells) | Not Specified | 0.16 µM | - | 109.3 µM | 683 | [5] |
| NBD-14189 | Antiviral Assay | Wild-type HIV-1 | - | <200 nM | Not Specified | Not Specified | [6] |
| NBD-11008 | Cell-Cell Fusion | H9/HIV-1IIIB and MT-2 cells | ~2.5-4.5 µM | - | Not Specified | Not Specified | [7] |
| NBD-09027 | Cell-Cell Fusion | H9/HIV-1IIIB and MT-2 cells | ~2.5-4.5 µM | - | Not Specified | Not Specified | [7] |
| NBD-556 | HIV-1 Entry | Not Specified | 58.5 to >100 µM | - | Not Specified | Not Specified | [3] |
| NBD-557 | HIV-1 Entry | Not Specified | 58.5 to >100 µM | - | Not Specified | Not Specified | [3] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to inhibit a biological process by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that is toxic to 50% of cells.
-
Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Single-Cycle HIV-1 Infectivity Assay
This assay is used to determine the ability of a compound to inhibit viral entry in a single round of infection.
Protocol:
-
Virus Production: Co-transfect HEK293T cells with an Env-deleted HIV-1 proviral plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein. Harvest the virus-containing supernatant 48 hours post-transfection.
-
Cell Seeding: Seed TZM-bl cells (HeLa cells engineered to express CD4, CXCR4, and CCR5, and containing a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Pre-incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C. Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor.
Protocol:
-
Cell Preparation:
-
Effector cells: H9 cells chronically infected with HIV-1 (H9/HIV-1IIIB) expressing the viral envelope glycoproteins.
-
Target cells: MT-2 cells expressing the CD4 receptor.
-
-
Compound Incubation: Pre-incubate the effector cells with serial dilutions of this compound for 1 hour at 37°C.
-
Co-culture: Mix the pre-incubated effector cells with the target cells at a 1:1 ratio.
-
Incubation: Incubate the cell mixture for 24 hours at 37°C to allow for cell fusion and syncytia formation.
-
Syncytia Quantification: Count the number of syncytia (large, multinucleated cells formed by the fusion of multiple individual cells) in each well using a microscope.
-
Data Analysis: Calculate the percent inhibition of cell-cell fusion for each compound concentration and determine the IC50 value.
Cytotoxicity Assay
This assay is used to determine the toxicity of a compound to cells.
Protocol:
-
Cell Seeding: Seed U87-CD4-CXCR4 cells (or other relevant cell line) in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.
Conclusion
This compound is a potent and specific inhibitor of HIV-1 entry that targets the gp120-CD4 interaction. Its mechanism of action, favorable in vitro inhibitory profile, and low cytotoxicity make it a promising lead compound for the development of novel anti-HIV-1 therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization and optimization of this compound and related compounds.
References
- 1. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 entry and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Antiviral Activity of NBD-14270: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available on the antiviral activity of NBD-14270, a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. The information is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.
Core Antiviral Activity
This compound is a small molecule antagonist that demonstrates potent and specific antiviral activity against HIV-1. Its primary mechanism of action is the inhibition of viral entry into host cells.
Quantitative Antiviral Data
The antiviral efficacy and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key preclinical data.
| Compound | Assay Type | Virus/Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Single-Cycle Infectivity | 50 HIV-1 Env-pseudotyped viruses | 180 nM | >100 µM | >555 | [1] |
| This compound | Single-Cycle Infectivity | TZM-bl cells | 0.16 µM | 109.3 µM | 683 | [1] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1.
Mechanism of Action
This compound functions as an HIV-1 entry inhibitor by directly targeting the viral envelope glycoprotein gp120.[1][2] This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell's CD4 receptor and subsequent co-receptors (CCR5 or CXCR4), thereby blocking the fusion of the viral and cellular membranes. The binding of this compound to gp120 effectively neutralizes the virus before it can infect the host cell.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that this compound significantly modulates host cell signaling pathways as a primary or secondary mechanism of its antiviral activity. Its potent and specific action appears to be primarily due to the direct inhibition of the viral glycoprotein gp120.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the antiviral activity of this compound.
HIV-1 Env-Pseudotyped Virus Neutralization Assay
This assay is a cornerstone for evaluating the neutralizing activity of compounds like this compound against a broad range of HIV-1 strains.
Objective: To determine the concentration of an inhibitor required to reduce viral infectivity by 50% (IC50).
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmids
-
An env-deleted HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
Cell culture media and supplements
-
Transfection reagent
-
Luciferase assay reagent
-
This compound
Protocol:
-
Production of Pseudoviruses:
-
Co-transfect HEK293T cells with an HIV-1 Env-expressing plasmid and an env-deleted HIV-1 backbone plasmid.
-
Culture the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity after 48 hours.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
NBD-14270: A Pyridine Analogue as a Potent HIV-1 Entry Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NBD-14270, a novel pyridine analogue that has demonstrated significant promise as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor. This compound functions as a CD4-mimetic, targeting the viral envelope glycoprotein gp120 and preventing the initial stages of viral entry into host cells. This document collates available quantitative data, details relevant experimental methodologies, and provides visualizations of the key pathways and processes involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antiretroviral therapies.
Introduction
The global HIV/AIDS pandemic continues to be a major public health challenge, necessitating the ongoing development of new and effective antiretroviral agents. HIV-1 entry into host cells is a complex, multi-step process that presents several viable targets for therapeutic intervention. The viral envelope glycoprotein complex, consisting of gp120 and gp41, is central to this process. The attachment of gp120 to the host cell's CD4 receptor is the critical first step, initiating a cascade of conformational changes that ultimately lead to membrane fusion and viral entry.
This compound has emerged as a potent small molecule inhibitor of this initial attachment phase. As a pyridine analogue, its chemical structure has been optimized to mimic the interaction of the CD4 receptor with gp120, thereby acting as a competitive inhibitor. This guide will explore the mechanism of action, structure-activity relationships, and the experimental basis for the antiviral activity of this compound.
Mechanism of Action
This compound is a potent HIV-1 entry antagonist that functions by binding to the viral envelope glycoprotein gp120.[1] This binding event occurs within a conserved pocket on gp120 known as the Phe43 cavity, so named because it is the binding site for the phenylalanine at position 43 of the human CD4 receptor. By occupying this critical pocket, this compound directly blocks the interaction between gp120 and the CD4 receptor on the surface of target immune cells. This inhibition of the primary attachment step prevents the subsequent conformational changes in the viral envelope glycoproteins that are necessary for co-receptor binding and membrane fusion, thus effectively neutralizing the virus before it can infect the host cell.
The following diagram illustrates the signaling pathway of HIV-1 entry and the point of inhibition by this compound.
Quantitative Data
The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro assays. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Virus Strain(s) | Cell Line | Parameter | Value | Reference |
| Single-Cycle Neutralization | 50 HIV-1 Env-pseudotyped viruses | TZM-bl | IC50 | 180 nM | [1] |
| Single-Cycle Neutralization | (Not specified) | TZM-bl | IC50 | 0.16 µM | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cytotoxicity Assay | (Not specified) | (Not specified) | CC50 | >100 µM |
| Cytotoxicity Assay | TZM-bl | CC50 | 109.3 µM | [1] |
| Cytotoxicity Assay | U87-CD4-CXCR4 | (Not specified) | No toxicity observed at inhibitory concentrations | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
HIV-1 Env-Pseudotyped Virus Neutralization Assay (TZM-bl Assay)
This assay is a standard method for determining the neutralizing activity of antibodies and small molecule inhibitors against HIV-1.
Objective: To determine the concentration of this compound required to inhibit 50% of viral infectivity (IC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
HIV-1 Env-pseudotyped viruses.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: A serial dilution of this compound is prepared in culture medium.
-
Virus Preparation: HIV-1 Env-pseudotyped virus stock is diluted in culture medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay.
-
Neutralization Reaction: The diluted virus is pre-incubated with the various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C to allow for inhibitor binding.
-
Infection: The virus-inhibitor mixture is then added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.
-
Luciferase Assay: The culture medium is removed, and cells are lysed. Luciferase substrate is added, and the luminescence is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated for each concentration of this compound relative to control wells (virus only). The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.
The following diagram illustrates the workflow for the TZM-bl neutralization assay.
Cytotoxicity Assay
This assay is used to determine the concentration of a compound that is toxic to cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
A suitable cell line (e.g., TZM-bl or another relevant cell line).
-
Culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels).
-
Spectrophotometer or plate reader.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Compound Addition: A serial dilution of this compound is added to the cells.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: A cell viability reagent is added to the wells, and the plates are incubated according to the manufacturer's instructions. The absorbance or fluorescence is then measured.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to control wells (cells with vehicle only). The CC50 value is determined from the dose-response curve.
Structure-Activity Relationship (SAR)
While a detailed SAR study specifically for this compound is not publicly available, research on the broader class of NBD compounds has provided insights into the structural features that are important for their anti-HIV activity. The general structure of these compounds can be divided into three regions:
-
Region I: A substituted aromatic ring.
-
Region II: A central linker moiety.
-
Region III: A heterocyclic ring system.
The following diagram illustrates the logical relationship in the structure-activity of NBD series compounds.
Modifications to each of these regions can significantly impact the potency and pharmacokinetic properties of the compounds. For this compound, the pyridine moiety is a key feature that contributes to its potent inhibitory activity.
Chemical Synthesis
-
Formation of the pyridine core: This can be achieved through various well-established organic chemistry reactions.
-
Functionalization of the pyridine ring: Introduction of various substituents to optimize biological activity.
-
Coupling of different structural fragments: Linking the pyridine core to other chemical moieties to build the final molecule.
Further research into the patent literature or specialized chemical synthesis databases may provide more specific details on the synthesis of this compound.
Conclusion
This compound is a promising pyridine analogue that acts as a potent HIV-1 entry inhibitor. Its mechanism of action, which involves the direct targeting of the gp120-CD4 binding site, makes it an attractive candidate for further development. The quantitative data from in vitro assays demonstrate its high potency and low cytotoxicity. This technical guide provides a comprehensive overview of the available information on this compound, which should serve as a valuable resource for the scientific community engaged in the fight against HIV/AIDS. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this compound.
References
Unraveling the Mechanisms of Action: A Technical Guide to NBD-14270 and the Dual Inhibition of IRAK4 and FLT3
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the initial query regarding the dual inhibition mechanism of NBD-14270 on IRAK4 and FLT3. Extensive research of publicly available scientific literature and databases indicates that This compound is a potent HIV-1 entry inhibitor targeting the viral envelope glycoprotein gp120 and is not reported to be a dual inhibitor of IRAK4 and FLT3.
However, the concept of dual inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) is a significant and emerging therapeutic strategy, particularly in the context of Acute Myeloid Leukemia (AML). Therefore, this guide is structured into two main sections:
-
Section 1: The Established Mechanism of Action of this compound as an HIV-1 Entry Inhibitor. This section provides a detailed overview of the known biological activity of this compound, including its mechanism, quantitative data, and relevant experimental protocols.
-
Section 2: The Therapeutic Strategy of Dual IRAK4 and FLT3 Inhibition. This section explores the rationale and mechanism of targeting both IRAK4 and FLT3, with examples of compounds for which this dual activity has been scientifically validated.
Section 1: this compound - A Potent HIV-1 Entry Inhibitor
This compound is a pyridine analogue that has been identified as a potent antagonist of HIV-1 entry.[1] Its mechanism of action is centered on the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[2][3]
Mechanism of Action
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[3][4] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3][5] Subsequent interactions lead to conformational changes in the gp41 subunit, mediating the fusion of the viral and cellular membranes, and allowing the viral capsid to enter the cytoplasm.[3]
This compound acts as an entry inhibitor by directly binding to gp120.[1] This binding is thought to prevent the necessary conformational changes in gp120 that are required for its interaction with the CD4 receptor. By blocking this initial attachment, this compound effectively prevents the subsequent steps of the viral entry cascade.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the reported in vitro potency and cytotoxicity of this compound.
| Assay Type | Virus/Cell Line | Parameter | Value | Reference |
| Antiviral Activity | 50 HIV-1 Env-pseudotyped viruses | IC50 | 180 nM | [1] |
| Antiviral Activity | Single-cycle (TZM-bl Cells) | IC50 | 0.16 µM | [1] |
| Cytotoxicity | Single-cycle (TZM-bl Cells) | CC50 | 109.3 µM | [1] |
| Cytotoxicity | U87-CD4-CXCR4 cell line | CC50 | >100 µM | [1] |
Experimental Protocols
Single-Cycle HIV-1 Entry Assay (TZM-bl Cells):
This assay is commonly used to quantify the inhibitory activity of compounds against HIV-1 entry.
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are cultured in appropriate media.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of HIV-1 Env-pseudotyped virus particles.
-
Incubation: The mixture is incubated for a set period (e.g., 48 hours) to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral entry by 50%, is calculated from the dose-response curve.
Visualizations
Caption: Mechanism of this compound as an HIV-1 entry inhibitor.
Section 2: Dual IRAK4 and FLT3 Inhibition - A Novel Therapeutic Strategy in AML
While this compound is not associated with IRAK4 or FLT3 inhibition, the dual targeting of these two kinases is a promising approach for the treatment of AML.[6][7]
The Roles of IRAK4 and FLT3 in AML
-
FLT3 (FMS-like Tyrosine Kinase 3): FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts.
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a serine/threonine kinase that is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[8][9] This pathway is a central component of the innate immune system. In some cancers, including AML, the IRAK4 signaling pathway can be aberrantly activated, leading to the activation of transcription factors like NF-κB, which promotes cell survival and proliferation.[10][11]
Rationale for Dual Inhibition
The rationale for dual inhibition of FLT3 and IRAK4 stems from the observation of resistance mechanisms to FLT3 inhibitors. While FLT3 inhibitors can be effective initially, resistance often develops. One mechanism of this resistance is the activation of alternative survival pathways, including the IRAK4-mediated NF-κB pathway.[12] By inhibiting both FLT3 and IRAK4 simultaneously, it is hypothesized that:
-
The primary driver of proliferation in FLT3-mutated AML can be blocked.
-
A key resistance pathway can be shut down, potentially leading to more durable responses and overcoming acquired resistance to FLT3 inhibitors alone.
Several investigational compounds, such as emavusertib (CA-4948) and HPB-092 , are being developed as dual inhibitors of FLT3 and IRAK4 for the treatment of AML and other hematological malignancies.[6][13][14]
Quantitative Data: Example of a Dual FLT3/IRAK4 Inhibitor
The following table provides an example of the inhibitory activity of a representative dual FLT3/IRAK4 inhibitor.
| Target | Parameter | Value | Reference |
| FLT3-ITD | IC50 | Potent Inhibition | [13] |
| IRAK4 | IC50 | Potent Inhibition | [6] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical):
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant IRAK4 or FLT3 kinase, a specific substrate peptide, and ATP are required.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation time, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Proliferation Assay:
This assay assesses the effect of a compound on the growth of cancer cells.
-
Cell Lines: AML cell lines with known FLT3 mutation status are used.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the dual inhibitor.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a reagent such as MTT, resazurin, or a cell-titer glo assay that quantifies ATP.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.
Visualizations
Caption: Dual inhibition of FLT3 and IRAK4 signaling pathways.
Caption: General workflow for the preclinical development of a dual kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. curis.com [curis.com]
- 8. IRAK-4 kinase activity is required for interleukin-1 (IL-1) receptor- and toll-like receptor 7-mediated signaling and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-1 Receptor-associated Kinase-4 (IRAK4) Promotes Inflammatory Osteolysis by Activating Osteoclasts and Inhibiting Formation of Foreign Body Giant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3-IRAK dual targeting: an exciting new therapeutic option guided by adaptive activation of immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Biological Functions of NBD-14270
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-14270 is a small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a pyridine analogue, it demonstrates potent antiviral activity by targeting the viral envelope glycoprotein gp120.[1][2] This document provides a comprehensive overview of the fundamental biological functions of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.
Core Biological Function: Inhibition of HIV-1 Entry
This compound functions as an HIV-1 entry antagonist.[1][2] Its primary molecular target is the viral envelope glycoprotein gp120, a critical component of the HIV-1 fusion machinery.[1][2] By binding to gp120, this compound prevents the conformational changes necessary for the virus to engage with the host cell receptors, CD4 and a coreceptor (either CCR5 or CXCR4).[3][4] This interaction is the initial and essential step for the fusion of the viral and cellular membranes, which allows the viral capsid to enter the host cell.[3][4][5] The inhibitory action of this compound effectively blocks this process, thus preventing viral infection at an early stage.
Quantitative Data Summary
The antiviral potency and cytotoxic profile of this compound have been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay Type | Description | Reference |
| IC50 | 180 nM (0.18 µM) | TZM-bl | Single-cycle infectivity assay | Concentration required to inhibit 50% of infection by 50 different HIV-1 Env-pseudotyped viruses. | [1][2] |
| IC50 | 0.16 µM | TZM-bl | Single-cycle infectivity assay | Anti-HIV-1 activity in a single-cycle assay. | [2] |
| CC50 | >100 µM | Not specified | Cytotoxicity assay | Concentration that causes 50% reduction in cell viability. | [1][2] |
| CC50 | 109.3 µM | TZM-bl | MTS assay | Cytotoxicity against human TZM-bl cells after 3 days of incubation. | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. A higher CC50 value indicates lower cytotoxicity.
Signaling Pathway
This compound interrupts the initial signaling cascade of HIV-1 entry. The diagram below illustrates the HIV-1 entry pathway and the point of inhibition by this compound.
Caption: HIV-1 entry pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological functions of this compound.
TZM-bl Reporter Gene Assay for HIV-1 Neutralization
This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in the expression of a luciferase reporter gene in TZM-bl cells.[6][7][8]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[6][8]
-
HIV-1 Env-pseudotyped viruses
-
This compound stock solution
-
Growth medium (GM)
-
DEAE-Dextran
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in growth medium to a concentration that yields a desired level of luciferase activity (e.g., 50,000-150,000 relative luminescence units, RLU).[6]
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of the diluted virus. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Also include control wells with virus only (for 100% infection) and cells only (for background).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percent neutralization against the log of the compound concentration and fitting the data to a dose-response curve.
MTS Assay for Cytotoxicity
This colorimetric assay determines the cytotoxicity of this compound by measuring the metabolic activity of cells.[9][10][11][12][13]
Materials:
-
TZM-bl cells (or other relevant cell line)
-
This compound stock solution
-
Growth medium
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only (for 100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 3 days).[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10][13]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.[11][13]
-
Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: TZM-bl Neutralization Assay Workflow.
Caption: MTS Cytotoxicity Assay Workflow.
References
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. materialneutral.info [materialneutral.info]
- 12. iscaconsortium.org [iscaconsortium.org]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for NBD-14270 in TZM-bl Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14270 is a potent pyridine analogue that acts as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1][2] It primarily functions by binding to the HIV-1 envelope glycoprotein gp120, a critical step in the viral entry process.[1][3] Additionally, this compound has been shown to possess a secondary mechanism of action by inhibiting the HIV-1 reverse transcriptase.[4] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[5][6] This cell line is highly susceptible to infection by a wide range of HIV, SIV, and SHIV strains, making it an invaluable tool for screening and characterizing anti-HIV-1 compounds.[5] Upon successful viral entry and replication, the viral Tat protein activates the LTR, leading to the expression of the reporter genes. The resulting luciferase activity can be quantified by luminescence, providing a direct measure of viral infection.
These application notes provide a detailed protocol for utilizing the TZM-bl cell-based assay to evaluate the antiviral activity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound's antiviral activity and cytotoxicity as determined in TZM-bl cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 180 nM (against 50 HIV-1 Env-pseudotyped viruses) | TZM-bl | Single-cycle infectivity assay | [1][2] |
| IC50 | 0.16 µM | TZM-bl | Single-cycle infectivity assay | [1] |
| CC50 | >100 µM | TZM-bl | Cytotoxicity assay | [1][2][4] |
| CC50 | 109.3 µM | TZM-bl | Cytotoxicity assay | [1] |
IC50 (50% inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.
Signaling Pathway and Mechanism of Action
This compound primarily inhibits HIV-1 entry by binding to the gp120 envelope glycoprotein. This interaction prevents the conformational changes necessary for the virus to bind to the host cell's CD4 receptor and co-receptors (CXCR4 or CCR5), thereby blocking viral fusion and entry into the cell. A secondary mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA.
Caption: this compound inhibits HIV-1 entry by targeting gp120 and reverse transcriptase.
Experimental Protocols
This section provides a detailed methodology for evaluating the antiviral activity of this compound using a TZM-bl cell-based assay.
Materials and Reagents
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)
-
This compound
-
HIV-1 Env-pseudotyped virus
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Experimental Workflow
Caption: Workflow for assessing this compound antiviral activity using the TZM-bl assay.
Detailed Protocol
-
Cell Culture:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.
-
-
Neutralization Assay:
-
In a 96-well flat-bottom plate, add 50 µL of the serially diluted this compound to triplicate wells.
-
Include control wells:
-
Virus Control: Wells with virus and cells but no compound.
-
Cell Control: Wells with cells only (no virus or compound).
-
-
Add 50 µL of HIV-1 Env-pseudotyped virus (previously titrated to yield a linear range of luminescence) to all wells except the cell control wells.
-
Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection of TZM-bl Cells:
-
Trypsinize and resuspend TZM-bl cells in growth medium containing DEAE-Dextran (the optimal concentration should be determined for each batch, typically between 10-40 µg/mL).
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well of the 96-well plate.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
After the 48-hour incubation, remove 100 µL of the medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 2-5 minutes to allow for cell lysis.
-
Transfer 150 µL of the lysate to a white, opaque 96-well plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell control wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
% Inhibition = 100 * (1 - (RLU of sample / RLU of virus control))
-
Where RLU is the Relative Light Units.
-
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Cytotoxicity Assay (Optional but Recommended)
To determine the cytotoxic effect of this compound on TZM-bl cells, a parallel assay without the virus should be performed. Cell viability can be assessed using assays such as MTT, XTT, or by using a reagent like CellTiter-Glo®. The CC50 value is then calculated similarly to the IC50.
Conclusion
The TZM-bl cell-based assay is a robust and sensitive method for evaluating the antiviral potency of HIV-1 entry inhibitors like this compound. The provided protocol offers a standardized workflow for determining the IC50 of this compound, contributing to the preclinical assessment of its therapeutic potential. The dual mechanism of action of this compound, targeting both viral entry and reverse transcription, makes it a promising candidate for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-14270 in Multi-Cycle HIV-1 Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14270 is a potent small-molecule antagonist of HIV-1 entry.[1][2] It functions by binding to the viral envelope glycoprotein gp120, specifically within the Phe 43 cavity, which is proximate to the CD4 binding site.[3][4] This interaction prevents the conformational changes in gp120 necessary for binding to the host cell's CD4 receptor, thereby inhibiting viral entry and subsequent replication.[3][5][6] Notably, some research also suggests that this compound and related compounds may also inhibit HIV-1 reverse transcriptase, indicating a potential dual mechanism of action.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in multi-cycle HIV-1 replication assays, a critical step in preclinical drug development.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized below. These values are essential for determining the appropriate concentration range for multi-cycle replication assays and for calculating the selectivity index (SI), a key measure of a compound's therapeutic potential.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (µM) | TZM-bl | 0.16 | [1] |
| EC50 (nM) | - | <200 | [3] |
| CC50 (µM) | TZM-bl | 109.3 | [1] |
| CC50 (µM) | - | >100 | [3] |
| Selectivity Index (SI) | TZM-bl | >683 | Calculated from[1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/IC50.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of HIV-1 Entry
The primary mechanism of action for this compound is the inhibition of HIV-1 entry into the host cell. The following diagram illustrates the key steps in this process and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1抑制剂 | MCE [medchemexpress.cn]
- 3. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: NBD-14270 Cell-Cell Fusion Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-cell fusion is a critical mechanism for the propagation of various enveloped viruses, including the Human Immunodeficiency Virus (HIV-1). This process allows the virus to spread from an infected cell to an uninfected cell without the need for a free virus particle, thereby evading neutralizing antibodies. The HIV-1 envelope glycoprotein (Env), consisting of gp120 and gp41 subunits, mediates this process. NBD-14270 is a small molecule inhibitor that potently antagonizes HIV-1 entry by binding to the gp120 subunit.[1] This application note provides a detailed protocol for a cell-based assay to quantify the inhibition of HIV-1 Env-mediated cell-cell fusion by this compound.
Principle of the Assay
This assay employs a co-culture system of two distinct cell lines:
-
Effector Cells (e.g., HL2/3): These cells are engineered to express the HIV-1 envelope glycoprotein (Env) and the viral trans-activator protein (Tat).
-
Target Cells (e.g., TZM-bl): These cells express the necessary HIV-1 receptors (CD4, CXCR4, and CCR5) and contain a Tat-inducible luciferase reporter gene integrated into their genome.
When the effector and target cells are co-cultured, the HIV-1 Env on the effector cells interacts with the receptors on the target cells, leading to membrane fusion and the formation of syncytia (multinucleated giant cells). Upon fusion, the Tat protein from the effector cells enters the target cells and activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the extent of cell-cell fusion. The inhibitory potential of this compound is quantified by measuring the reduction in luciferase activity in the presence of the compound.[2][3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against HIV-1. While a specific IC50 value for the cell-cell fusion assay is not publicly available, the provided IC50 from a single-cycle infectivity assay serves as a strong indicator of its potent anti-fusion activity.
| Compound | Assay Type | Virus/Target | IC50 | Cytotoxicity (CC50) | Reference |
| This compound | Single-cycle infectivity assay | 50 HIV-1 Env-pseudotyped viruses | 180 nM | >100 µM | [1] |
Experimental Protocol
This protocol is adapted from established methods for measuring HIV-1 mediated cell-cell fusion.[2][3]
Materials and Reagents
-
Effector Cells: HL2/3 cells (expressing HIV-1 Env and Tat)
-
Target Cells: TZM-bl cells (expressing CD4, CXCR4, CCR5, and containing a Tat-inducible luciferase reporter)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Experimental Workflow Diagram
Caption: Workflow for the this compound cell-cell fusion inhibition assay.
Procedure
1. Cell Culture a. Maintain HL2/3 and TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Passage the cells regularly to maintain them in the exponential growth phase.
2. Assay Setup a. On the day before the assay, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. b. Incubate the plate overnight at 37°C.
3. Compound Preparation and Treatment a. Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. b. On the day of the assay, detach the HL2/3 cells using Trypsin-EDTA and resuspend them in complete DMEM. c. Pre-incubate the HL2/3 cells with the various concentrations of this compound for 1 hour at 37°C.[2][3]
4. Co-culture and Fusion a. After the pre-incubation, add the treated HL2/3 cells to the wells containing the TZM-bl cells at a 1:1 ratio (e.g., 1 x 10^4 HL2/3 cells per well). b. Include appropriate controls:
- Negative Control (0% Inhibition): TZM-bl cells co-cultured with HL2/3 cells in the presence of DMSO vehicle.
- Positive Control (100% Inhibition): TZM-bl cells co-cultured with HL2/3 cells in the presence of a known potent fusion inhibitor (e.g., T-20).
- Cell Viability Control: TZM-bl cells and HL2/3 cells cultured separately with the highest concentration of this compound to assess cytotoxicity. c. Incubate the co-culture plate for 24 hours at 37°C to allow for cell-cell fusion.[2][3]
5. Measurement of Luciferase Activity a. After the 24-hour incubation, remove the culture medium from the wells. b. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. c. Read the luminescence using a plate luminometer.
6. Data Analysis a. Calculate the percentage of inhibition for each concentration of this compound using the following formula:
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the HIV-1 Env-mediated cell-cell fusion process and the inhibitory action of this compound.
Caption: Mechanism of this compound inhibition of HIV-1 cell-cell fusion.
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on HIV-1 Env-mediated cell-cell fusion. The described assay is robust, quantitative, and suitable for high-throughput screening of potential HIV-1 entry inhibitors. The provided data and diagrams offer a clear understanding of the experimental workflow and the mechanism of action of this compound.
References
NBD-14270: Application Notes and Protocols for DMSO and PEG300 Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of NBD-14270 in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with protocols for solution preparation and solubility determination. This compound is a potent HIV-1 entry inhibitor that functions by binding to the viral envelope glycoprotein gp120.[1]
Solubility Data
The solubility of this compound in DMSO and a common co-solvent system containing PEG300 is summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound, and using a fresh, unopened stock of DMSO is highly recommended.[1]
| Solvent/Vehicle | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 235.06 mM | Ultrasonic assistance is required. Use of newly opened, anhydrous DMSO is critical for achieving this solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.88 mM | This formulation results in a clear solution.[1] |
Mechanism of Action: HIV-1 Entry Inhibition
This compound acts as an antagonist to the HIV-1 envelope glycoprotein gp120. By binding to gp120, this compound prevents the conformational changes required for the virus to engage with the host cell's CD4 receptor and subsequent co-receptors (CXCR4 or CCR5), thereby inhibiting viral entry into the host cell.
Caption: this compound inhibits HIV-1 entry by binding to gp120.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 2.5 mg/mL this compound Formulation in a DMSO/PEG300 Co-Solvent System
Objective: To prepare a clear, injectable formulation of this compound for in vivo or in vitro studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% of the final volume with the this compound DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline solution.
-
-
For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline and mix to a final volume of 1 mL.
-
-
The final solution should be clear and free of precipitation.
Caption: Workflow for preparing the this compound co-solvent formulation.
Protocol 3: General Kinetic Solubility Assessment in DMSO
Objective: To determine the kinetic solubility of a compound in DMSO. This method provides a preliminary idea of a compound's solubility.[2]
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microplate reader or spectrophotometer
-
96-well plates
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO-compound solution to a larger volume of aqueous buffer in a 96-well plate. A typical ratio is 1:99 (e.g., 2 µL of DMSO stock to 198 µL of buffer).
-
Mix the plate and allow it to equilibrate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity or light scattering of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).
-
The highest concentration that does not show significant precipitation compared to a DMSO-only control is considered the kinetic solubility in that aqueous system.
Note: For a more definitive thermodynamic solubility, the shake-flask method is recommended, which involves equilibrating the solid compound in the solvent over a longer period.[2]
References
preparing NBD-14270 stock solutions for experiments
Application Notes and Protocols for NBD-14270
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments. This compound is a potent HIV-1 entry antagonist that functions by binding to the viral envelope glycoprotein gp120.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in downstream applications.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Weight | 425.43 g/mol [2] |
| Chemical Formula | C₁₈H₁₉N₃O₅S[2] |
| CAS Number | 2411819-82-2[2] |
| Appearance | Solid Powder |
| Mechanism of Action | Binds to HIV-1 gp120, acting as an entry antagonist.[1][3] |
| In Vitro Activity (IC₅₀) | 180 nM against 50 HIV-1 Env-pseudotyped viruses.[1][2] |
| Cytotoxicity (CC₅₀) | >100 µM[1][2] |
Solubility of this compound
This compound exhibits solubility in various solvent systems. For experimental purposes, it is recommended to first prepare a high-concentration stock solution in DMSO. This primary stock can then be further diluted in aqueous buffers or other solvent systems as required for specific in vitro or in vivo studies.
| Solvent System | Solubility |
| 100% DMSO | ≥ 2.5 mg/mL (5.88 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.88 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.88 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM)[1] |
Note: If precipitation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound (Molecular Weight = 425.43 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be applied to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The solutions should be protected from light and moisture.[1]
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, it is often necessary to dilute the DMSO stock solution into a vehicle that is well-tolerated by the animal model. The following is an example protocol for preparing a working solution in a vehicle containing PEG300, Tween-80, and saline.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. For a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% saline, combine the appropriate volumes.
-
Dilution: Add the required volume of the 10 mM this compound DMSO stock to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the vehicle.
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Use: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Mechanism of Action: HIV-1 Entry Inhibition
This compound exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120. This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane, thus blocking viral entry.
References
Application Notes and Protocols: Cytotoxicity Testing of NBD-14270 in U87-CD4-CXCR4 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the in vitro cytotoxicity of NBD-14270, a potent HIV-1 entry antagonist, using the U87-CD4-CXCR4 human glioblastoma cell line. This compound acts by binding to the HIV-1 envelope glycoprotein gp120, inhibiting the virus's entry into host cells.[1][2] The U87-CD4-CXCR4 cell line, engineered to express the primary HIV-1 receptor (CD4) and co-receptor (CXCR4), serves as a critical tool for studying the effects of such antagonists.[3][4][5] These protocols outline the procedures for cell culture, preparation of the test compound, and execution of a colorimetric cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).
Introduction to this compound and the U87-CD4-CXCR4 Model
This compound is a pyridine analogue identified as a potent HIV-1 entry inhibitor with a reported 50% inhibitory concentration (IC50) of approximately 180 nM against a range of HIV-1 strains.[1] Its mechanism involves direct binding to the viral glycoprotein gp120, thereby preventing the conformational changes required for fusion with the host cell membrane. For any antiviral candidate, determining its safety profile and therapeutic index is paramount. A key measure is the CC50, the concentration at which the compound induces death in 50% of cultured cells. A favorable therapeutic index (CC50/IC50) indicates that the compound is effective at concentrations far below those at which it becomes toxic to host cells.
The U87-CD4-CXCR4 cell line is derived from the human U-87 MG glioblastoma line. It has been genetically modified to stably express the CD4 receptor and the CXCR4 chemokine receptor, which together act as the primary cellular anchors for X4-tropic HIV-1 strains.[4][5] This makes the cell line highly suitable for evaluating the efficacy and toxicity of CXCR4-tropic HIV-1 entry inhibitors.
Caption: Mechanism of this compound as an HIV-1 entry inhibitor.
Materials and Reagents
-
Cell Line: U87-CD4-CXCR4 cells
-
Compound: this compound (powder)
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM)[6]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), 1 mM Sodium Pyruvate.[6]
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% Triton X-100 with 0.1 N HCl in anhydrous isopropanol, or pure DMSO)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)[6]
-
Laminar flow hood
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
-
Standard cell culture flasks and pipettes
-
Experimental Protocols
Protocol 1: Culture of U87-CD4-CXCR4 Cells
-
Maintain Cultures: Grow cells in T-75 flasks with supplemented EMEM in a humidified incubator at 37°C and 5% CO2.
-
Media Renewal: Change the culture medium every 2-3 days to ensure optimal cell health.[6]
-
Subculturing/Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a split ratio of 1:5 to 1:10.
-
Protocol 2: Preparation of this compound Solutions
-
Stock Solution (10 mM):
-
Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
-
For example, for a compound with a molecular weight of 425.5 g/mol , dissolve 4.255 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete culture medium to prepare the desired final concentrations for the assay.
-
Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
Protocol 3: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for U87MG cells.[7][8]
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase U87-CD4-CXCR4 cells.
-
Adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control), "vehicle control" (DMSO), and "medium only" (blank).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare 2X working concentrations of this compound by diluting the stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution to each well. For vehicle control wells, add medium with the same final DMSO concentration.
-
A typical concentration range to test for a compound with low expected toxicity would be from 0.1 µM to 200 µM.
-
-
Incubation: Incubate the treated plate for an additional 48 to 72 hours.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of MTT Solubilization Solution (or DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure all crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Analysis and Expected Results
Data Calculation
-
Correct for Blank: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the viability of cells in each treated well relative to the vehicle control wells using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Determine CC50: Plot the % Viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the CC50 value.
Expected Results
This compound has been reported to have low cytotoxicity.[1] One study noted a CC50 of 109.3 µM in TZM-bl cells and stated that it does not induce toxicity in U87-CD4-CXCR4 cells at the concentrations used for antiviral assays.[1] Therefore, it is expected that the CC50 for this compound in U87-CD4-CXCR4 cells will be well above 100 µM.
Table 1: Example Data Presentation for this compound Cytotoxicity
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100% |
| 1.56 | 1.231 | 0.091 | 98.2% |
| 3.13 | 1.245 | 0.077 | 99.3% |
| 6.25 | 1.211 | 0.102 | 96.6% |
| 12.5 | 1.198 | 0.089 | 95.5% |
| 25 | 1.155 | 0.095 | 92.1% |
| 50 | 1.103 | 0.110 | 88.0% |
| 100 | 1.021 | 0.098 | 81.4% |
| 200 | 0.856 | 0.081 | 68.3% |
| Calculated CC50 | > 100 µM |
Note: Data are illustrative and serve as an example of expected results.
Context: The CXCR4 Signaling Pathway
While this compound targets the virus, the U87-CD4-CXCR4 cell line's co-receptor is an important signaling molecule in its own right. The natural ligand for CXCR4 is the chemokine CXCL12. The CXCL12/CXCR4 signaling axis is involved in cell migration and survival through pathways like PI3K/Akt and MAPK/Erk.[9][10] Understanding this underlying biology is crucial when interpreting potential off-target effects of CXCR4-related drugs, although this is not the primary mechanism of this compound.
Caption: Simplified overview of the CXCL12/CXCR4 signaling axis.
Conclusion
The protocols described here provide a robust framework for determining the cytotoxicity of the HIV-1 entry inhibitor this compound in U87-CD4-CXCR4 cells. Based on existing literature, this compound is expected to demonstrate a high CC50 value, indicating low toxicity to host cells and suggesting a promising safety profile. Accurate assessment of cytotoxicity is a critical step in the preclinical development of any antiviral therapeutic, enabling the calculation of a therapeutic index that guides further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line U87.CD4.CXCR4 (CVCL_X632) [cellosaurus.org]
- 4. Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of a novel CCR5 and CXCR4 expressing CD4+ cell line which is highly sensitive to HIV and suitable for high-throughput evaluation of CCR5 and CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 7. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CXCR4 signaling and function require the expression of the IgD-class B-cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR4 upregulation is an indicator of sensitivity to B-cell receptor/PI3K blockade and a potential resistance mechanism in B-cell receptor-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ADME Profiling of NBD-14270
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-14270 is a potent HIV-1 entry antagonist that binds to the gp120 envelope glycoprotein.[1][2] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in its preclinical development to ensure its safety and efficacy as a potential therapeutic agent.[3][4][5] These application notes provide a comprehensive suite of in vitro and in vivo experimental protocols to thoroughly characterize the ADME profile of this compound. The goal of these studies is to guide lead optimization, predict human pharmacokinetics, and identify potential drug-drug interaction liabilities early in development.[3][4][5][6]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for the design and interpretation of ADME studies.
Table 1: Physicochemical Properties of this compound
| Property | Method | Result | Implication for ADME |
| Molecular Weight | Calculation | 425.43 g/mol [2] | Conforms to general guidelines for oral bioavailability. |
| pKa | in silico prediction / Potentiometric titration | TBD | Influences solubility and permeability across biological membranes. |
| LogP/LogD | Shake-flask method (octanol/water) / in silico | TBD | Indicates lipophilicity, affecting permeability, protein binding, and metabolism. |
| Aqueous Solubility | Kinetic or thermodynamic solubility assay | TBD | Crucial for absorption; poor solubility can limit oral bioavailability. |
Part 1: In Vitro ADME Assays
In vitro ADME assays are crucial for early-stage assessment of a drug candidate's properties, offering high-throughput screening and mechanistic insights.[3][4][7]
Absorption
1.1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive, transcellular intestinal absorption.[8]
Experimental Protocol:
-
Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. This solution is used to coat the filter of a 96-well filter plate.
-
Compound Preparation: this compound is dissolved in a buffer at pH 7.4 to a final concentration of 10 µM.
-
Assay: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The this compound solution is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated at room temperature for 4-16 hours.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated.
Table 2: PAMPA Data Interpretation
| Permeability (Pe x 10⁻⁶ cm/s) | Classification | Predicted Absorption |
| > 1.5 | High | High |
| 0.5 - 1.5 | Medium | Medium |
| < 0.5 | Low | Low |
1.1.2 Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7] It assesses both passive and active transport.
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation.
-
Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is confirmed by measuring the TEER.
-
Assay: this compound (10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (A to B). The reverse experiment (B to A) is also performed to determine the efflux ratio.
-
Sampling: Aliquots are taken from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Concentrations are determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.
Table 3: Caco-2 Permeability Data
| Parameter | Value | Interpretation |
| Papp (A to B) (x 10⁻⁶ cm/s) | TBD | Indicates rate of absorption. |
| Papp (B to A) (x 10⁻⁶ cm/s) | TBD | Indicates rate of efflux. |
| Efflux Ratio (Papp(B-A)/Papp(A-B)) | TBD | A ratio > 2 suggests active efflux (e.g., by P-gp). |
Distribution
1.2.1 Plasma Protein Binding (PPB)
The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.
Experimental Protocol:
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.
-
Preparation: this compound (1 µM) is added to plasma (human, rat, mouse).
-
Dialysis: The plasma containing this compound is placed in one chamber of the RED device, and buffer is placed in the other, separated by a semi-permeable membrane.
-
Incubation: The device is incubated at 37°C for 4-6 hours with shaking.
-
Quantification: The concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of bound and unbound drug is calculated.
Table 4: Plasma Protein Binding Data
| Species | % Bound | % Unbound | Implication |
| Human | TBD | TBD | High binding (>99%) can affect clearance and distribution. |
| Rat | TBD | TBD | Important for interpreting in vivo PK studies in this species. |
| Mouse | TBD | TBD | Important for interpreting in vivo PK studies in this species. |
1.2.2 Blood-to-Plasma Ratio
This ratio indicates whether the drug preferentially distributes into red blood cells.
Experimental Protocol:
-
Incubation: this compound is incubated with fresh whole blood at 37°C.
-
Separation: After incubation, the blood is centrifuged to separate plasma.
-
Quantification: The concentration of this compound is measured in both the plasma and whole blood.
-
Calculation: The blood-to-plasma ratio is calculated. A ratio > 1 suggests partitioning into red blood cells.
Metabolism
1.3.1 Metabolic Stability in Liver Microsomes
This assay provides an initial assessment of the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes.[7]
Experimental Protocol:
-
Reaction Mixture: this compound (1 µM) is incubated with liver microsomes (human, rat, mouse) and a NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of this compound is determined by LC-MS/MS.
-
Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Table 5: Liver Microsomal Stability Data
| Species | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Extraction |
| Human | TBD | TBD | High, Medium, Low |
| Rat | TBD | TBD | High, Medium, Low |
| Mouse | TBD | TBD | High, Medium, Low |
1.3.2 Cytochrome P450 (CYP) Inhibition
This assay determines the potential of this compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.
Experimental Protocol:
-
Incubation: this compound is co-incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH.
-
CYP Isoforms Tested: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Calculation: The IC50 value (concentration of this compound that causes 50% inhibition) is determined.
Table 6: CYP Inhibition Data
| CYP Isoform | IC50 (µM) | Risk of DDI |
| CYP1A2 | TBD | IC50 < 1 µM indicates a high risk. |
| CYP2C9 | TBD | IC50 < 1 µM indicates a high risk. |
| CYP2C19 | TBD | IC50 < 1 µM indicates a high risk. |
| CYP2D6 | TBD | IC50 < 1 µM indicates a high risk. |
| CYP3A4 | TBD | IC50 < 1 µM indicates a high risk. |
1.3.3 Metabolite Identification
This study aims to identify the major metabolites of this compound.
Experimental Protocol:
-
Incubation: this compound is incubated with human hepatocytes or liver microsomes for an extended period.
-
Analysis: The samples are analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites.
-
Structural Elucidation: The structures of the major metabolites are proposed based on their mass fragmentation patterns.
Part 2: In Vivo Pharmacokinetic (PK) Studies
In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[9][10]
Single-Dose Pharmacokinetics in Rodents
This study determines the basic pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) dose.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Dosing:
-
IV group: this compound administered via tail vein injection (e.g., 1-2 mg/kg).
-
PO group: this compound administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or saphenous vein.
-
Plasma Preparation: Blood samples are centrifuged to obtain plasma.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters.
Table 7: Key Pharmacokinetic Parameters
| Parameter | IV Dosing | PO Dosing | Description |
| Cmax (ng/mL) | TBD | TBD | Maximum plasma concentration. |
| Tmax (h) | N/A | TBD | Time to reach Cmax. |
| AUC (ng·h/mL) | TBD | TBD | Area under the plasma concentration-time curve. |
| t½ (h) | TBD | TBD | Elimination half-life. |
| CL (mL/h/kg) | TBD | N/A | Clearance. |
| Vd (L/kg) | TBD | N/A | Volume of distribution. |
| F (%) | N/A | TBD | Oral bioavailability. |
Visualizations
Experimental Workflows
Caption: High-level workflow for the ADME assessment of this compound.
Logical Relationships in ADME Assessment
Caption: Relationship between in vitro properties and in vivo PK outcomes.
Conclusion
The described experimental design provides a robust framework for the comprehensive ADME characterization of this compound. The data generated from these studies will be instrumental in assessing its drug-like properties, guiding further development, and ultimately predicting its clinical pharmacokinetic profile. Early and thorough ADME testing is paramount to mitigating the risk of late-stage failures in the drug development pipeline.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Optimizing NBD-14270 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NBD-14270 in in vitro assays. This compound is a potent HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that acts as an HIV-1 entry antagonist. It binds to the viral surface glycoprotein gp120, a critical component for viral entry into host cells. This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, which is the initial and essential step for HIV-1 to infect a cell.[1] By blocking this interaction, this compound effectively neutralizes the virus before it can enter and replicate within the host cell.
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type used. However, based on reported in vitro data, a good starting point for cell-based antiviral assays is in the low nanomolar to low micromolar range. The reported IC50 (the concentration at which 50% of viral activity is inhibited) is approximately 180 nM against a panel of HIV-1 Env-pseudotyped viruses and 0.16 µM in a single-cycle TZM-bl cell assay.[1] For initial experiments, a dose-response curve spanning a wide range (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific experimental conditions.
Q3: What is the cytotoxicity profile of this compound?
A3: this compound exhibits low cytotoxicity in vitro. The 50% cytotoxic concentration (CC50) has been reported to be greater than 100 µM in TZM-bl cells.[1] This high CC50 value indicates a favorable therapeutic window, as the concentrations required for antiviral activity are significantly lower than those that cause harm to the host cells.
Q4: How should I dissolve and store this compound?
A4: this compound has low aqueous solubility. It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). For working solutions in aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. One protocol for preparing a working solution involves a stepwise addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro assays with this compound.
Issue 1: Low or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider dose-response experiment, starting from low nanomolar to high micromolar concentrations. |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a solubilizing agent like Tween-80 in your assay buffer, ensuring it does not interfere with the assay.[1] |
| Degradation of this compound | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay-Specific Issues | Refer to the troubleshooting sections for the specific assay you are performing (e.g., Fluorescence Polarization, TR-FRET, Cell-Based Assays) below. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Compound Autoflorescence | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to determine if it contributes to the background signal. |
| Non-specific Binding | Include appropriate controls, such as wells with all components except the target protein, to quantify and subtract non-specific binding. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. |
| Contaminated Reagents | Use fresh, high-quality reagents and filter-sterilized buffers. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of all components. For multi-well plates, consider using a master mix to minimize well-to-well variability. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for critical data points or fill them with sterile buffer or media. |
| Variability in Reagent Lots | Qualify new lots of critical reagents (e.g., proteins, antibodies, cells) to ensure consistency with previous batches. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (Antiviral Activity) | ~180 nM | 50 HIV-1 Env-pseudotyped viruses | [1] |
| IC50 (Antiviral Activity) | 0.16 µM | Single-cycle (TZM-bl Cells) assay | [1] |
| CC50 (Cytotoxicity) | >100 µM | TZM-bl Cells | [1] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for gp120-CD4 Interaction
This protocol describes a competitive FP assay to measure the inhibition of the gp120-CD4 interaction by this compound.
Materials:
-
Recombinant HIV-1 gp120 protein
-
Fluorescently labeled soluble CD4 (sCD4) (e.g., FITC-sCD4)
-
This compound
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of fluorescently labeled sCD4 in Assay Buffer. The final concentration should be at its Kd for gp120 or lower.
-
Prepare a 2X stock solution of gp120 in Assay Buffer. The final concentration should result in a significant polarization signal when mixed with the labeled sCD4.
-
Prepare a serial dilution of this compound in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Setup:
-
Add 5 µL of the this compound serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the 2X gp120 solution to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescently labeled sCD4 solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for gp120-CD4 Interaction
This protocol outlines a competitive TR-FRET assay to quantify the inhibition of the gp120-CD4 interaction.
Materials:
-
His-tagged recombinant HIV-1 gp120 protein
-
Biotinylated soluble CD4 (sCD4)
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
This compound
-
TR-FRET Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
White, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 4X stock solution of this compound serial dilutions in Assay Buffer.
-
Prepare a 4X mix of His-tagged gp120 and biotinylated sCD4 in Assay Buffer.
-
Prepare a 2X mix of Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 in Assay Buffer.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound serial dilution to the wells.
-
Add 5 µL of the 4X gp120/sCD4 mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X antibody/acceptor mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the ratio against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
Visualizations
HIV-1 Entry and Inhibition by this compound
Caption: Mechanism of HIV-1 entry and its inhibition by this compound.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration in vitro.
References
troubleshooting NBD-14270 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14270.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, small-molecule antagonist of HIV-1 entry.[1] It functions by binding to the HIV-1 envelope glycoprotein gp120, preventing the virus from entering host cells.[1][2] It is a pyridine analogue with a CAS number of 2411819-82-2.[1][3]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound is the inhibition of HIV-1 entry by targeting the viral envelope protein gp120.[1][2] Additionally, it has been shown to inhibit HIV-1 reverse transcriptase by bridging the NNRTI and NRTI sites.[1]
Q3: What are the basic chemical properties of this compound?
A3: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2411819-82-2 | [1][3] |
| Molecular Formula | C₁₈H₁₉N₃O₅S | [3] |
| Molecular Weight | 425.43 g/mol | [3] |
| Appearance | Solid, Yellow to brown | [1] |
Q4: What is the antiviral activity and cytotoxicity of this compound?
A4: this compound is a potent inhibitor of HIV-1, with an IC50 of approximately 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses.[1] It exhibits low cytotoxicity, with a CC50 value greater than 100 µM.[1] In single-cycle TZM-bl cell assays, the IC50 was 0.16 µM and the CC50 was 109.3 µM.[1]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when dissolving this compound for experimental use.
Problem: I am having difficulty dissolving this compound.
Solution:
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For other aqueous-based solutions, solubility can be limited. Follow these steps to improve solubility:
-
Use the correct solvent: For initial stock solutions, use high-quality, anhydrous DMSO. This compound is soluble in DMSO up to 100 mg/mL (235.06 mM).[1] Note: DMSO is hygroscopic; use a fresh, unopened bottle for best results as absorbed water can significantly impact solubility.[1]
-
Apply heat and/or sonication: If you observe precipitation or phase separation, gentle heating and/or sonication can help dissolve the compound.[1]
-
Prepare appropriate formulations for in vivo or cell-based assays: Direct dilution of a high-concentration DMSO stock into aqueous media will likely cause precipitation. For these applications, specific co-solvent formulations are required. See the experimental protocols below for detailed instructions.
Problem: My this compound precipitated out of solution after storage.
Solution:
Precipitation upon storage, especially at low temperatures, can occur.
-
Proper Storage: Store stock solutions at -20°C or -80°C.[1] MedChemExpress suggests storage at -20°C for up to 1 month and at -80°C for up to 6 months.[1] DC Chemicals suggests storage in DMSO at 4°C for 2 weeks and at -80°C for 6 months.[3]
-
Re-dissolving: If precipitation occurs, bring the vial to room temperature and use gentle warming and vortexing or sonication to redissolve the compound before use.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound and affect solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[1]
Quantitative Data Summary
This compound Solubility Data
| Solvent/Vehicle | Achievable Concentration | Notes | Reference |
| DMSO | 100 mg/mL (235.06 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.88 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.88 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you would need 4.25 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add DMSO to reach the final desired volume.
-
Assisting Dissolution: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent method)
This protocol is based on achieving a final concentration in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition: To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Aqueous Phase: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix until the solution is clear. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.
Caption: Troubleshooting workflow for this compound solubility issues.
References
potential off-target effects of NBD-14270 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NBD-14270 in cell culture experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.
Troubleshooting Guide
Researchers may occasionally observe unexpected results in cell culture experiments with this compound. This guide provides a structured approach to troubleshooting these potential issues.
Investigating Unexpected Experimental Outcomes
If you observe results that deviate from the expected antiviral activity of this compound, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity | Cell line-specific sensitivity; Compound degradation; Off-target toxicity | 1. Determine the 50% cytotoxic concentration (CC50) in your specific cell line using a standard cytotoxicity assay (see protocol below). 2. Ensure the compound is properly stored and handled to prevent degradation. 3. Compare the effective concentration (IC50) for antiviral activity with the CC50 to determine the therapeutic window. |
| Inconsistent antiviral activity | Compound solubility issues; Inaccurate concentration; Cell culture variability | 1. Verify the complete solubilization of this compound in your culture medium.[1] 2. Confirm the final concentration of the compound in your assay. 3. Standardize cell seeding density and assay timing. |
| Unexplained changes in cell morphology or phenotype | Off-target effects on cellular pathways; Cellular stress response | 1. Perform dose-response experiments to see if the phenotypic changes are concentration-dependent. 2. Use a negative control compound with a similar chemical scaffold but no antiviral activity, if available. 3. Investigate key cellular signaling pathways that may be affected using techniques like western blotting for common stress markers. |
Troubleshooting Workflow for Suspected Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound in a given cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Workflow for Cytotoxicity Assay
Caption: The experimental workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus the log of the compound concentration and determine the CC50 value using non-linear regression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent HIV-1 entry inhibitor.[1][2][3] It functions by binding directly to the HIV-1 envelope glycoprotein gp120, which is essential for the virus to attach to the host cell's CD4 receptor.[1][3] This interaction prevents the conformational changes necessary for viral entry into the host cell.
Mechanism of this compound Inhibition of HIV-1 Entry
Caption: this compound binds to HIV-1 gp120, preventing its interaction with CD4.
Q2: What is the reported cytotoxicity of this compound?
A2: this compound generally exhibits low cytotoxicity.[1][2][3] Published data reports a 50% cytotoxic concentration (CC50) of greater than 100 µM in TZM-bl and U87-CD4-CXCR4 cell lines.[1] However, it is crucial to determine the CC50 in your specific cell line of interest as sensitivity can vary.
Q3: Are there any known off-target interactions for this compound?
A3: Currently, there is no publicly available data from comprehensive off-target screening studies, such as broad kinase panels or receptor binding assays, for this compound. While the compound is designed to be specific for HIV-1 gp120, researchers should remain aware of the potential for uncharacterized off-target effects in their experimental systems.
Q4: My cells look unhealthy at the effective antiviral concentration. What should I do?
A4: First, confirm that the observed effect is dose-dependent. Then, perform a cytotoxicity assay as detailed in the protocol above to establish the therapeutic window (the ratio of CC50 to IC50) in your cell line. If the therapeutic window is narrow (e.g., less than 10), the observed effects may be due to on-target or off-target toxicity. Consider using the lowest effective concentration possible.
Q5: How should I design my experiments to control for potential off-target effects?
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Dose-Response: Use a range of concentrations to demonstrate that the desired antiviral effect occurs at concentrations that do not cause significant cytotoxicity.
-
Negative Control Cells: If possible, use a cell line that does not support HIV-1 entry (e.g., lacking the CD4 receptor) to see if the compound has any effects independent of its antiviral activity.
-
Rescue Experiments: If a specific off-target is suspected, it may be possible to "rescue" the phenotype by adding a downstream component of the affected pathway.
References
Technical Support Center: Mitigating Cytotoxicity of NBD-14270 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-14270 derivatives. The information is designed to help users identify, understand, and mitigate potential cytotoxicity observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxicity?
A1: this compound is a potent, small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120.[1][2][3][4] It belongs to a class of compounds developed to prevent the virus from binding to the host cell's CD4 receptor, the first step in viral entry.[3][4] Published data indicates that this compound itself has low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 100 μM in various cell lines.[4] Specifically, a CC50 of 109.3 μM has been reported in TZM-bl cells.[4]
Q2: Why are my this compound derivatives showing higher cytotoxicity than the parent compound?
A2: Modifications to the this compound scaffold, while potentially improving antiviral potency or other pharmacological properties, can inadvertently introduce or enhance off-target effects, leading to increased cytotoxicity. Structure-activity relationship (SAR) studies on this compound and its analogs have shown that changes to different parts of the molecule can significantly impact both efficacy and toxicity. For instance, replacing the central phenyl ring with a pyridine ring was a key modification in the development of this compound that led to a marked improvement in the selectivity index (the ratio of cytotoxicity to antiviral activity) compared to its predecessors.[1][2][5] Your derivatives may have alterations that interact with cellular components in a way that triggers stress pathways, disrupts mitochondrial function, or compromises cell membrane integrity.
Q3: What are the common cellular mechanisms of drug-induced cytotoxicity?
A3: Drug-induced cytotoxicity can be mediated by a variety of mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Necrosis: Uncontrolled cell death resulting from membrane damage and the release of intracellular contents.
-
Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged.
Q4: How can I reduce the cytotoxicity of my this compound derivatives in my cell-based assays?
A4: Several strategies can be employed to mitigate the cytotoxicity of your compounds in vitro:
-
Optimize Compound Concentration and Incubation Time: Use the lowest effective concentration and the shortest incubation time necessary to observe the desired antiviral effect.
-
Improve Compound Solubility: Poor solubility can lead to compound precipitation at higher concentrations, which can cause non-specific cytotoxicity. Ensure your compound is fully dissolved in the culture medium. Consider using different solvent systems or formulation strategies.
-
Adjust Cell Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and seeded at an optimal density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.
-
Formulation Strategies: For hydrophobic compounds like this compound derivatives, consider using formulations with excipients such as DMSO, PEG300, Tween-80, or cyclodextrins (SBE-β-CD) to improve solubility and reduce precipitation.[1]
-
Co-treatment with Protective Agents: If a specific mechanism of toxicity is suspected (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine (NAC) may help.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at all tested concentrations | - Inherent toxicity of the derivative.- Compound precipitation due to poor solubility.- Error in compound concentration calculation. | - Synthesize and test analogs with modifications predicted to reduce toxicity.- Visually inspect wells for precipitate under a microscope.- Perform a solubility test in your assay medium.- Re-verify stock solution concentration and dilution calculations. |
| Cytotoxicity observed only at high concentrations | - Off-target effects at supra-pharmacological concentrations.- Compound aggregation. | - Focus on the therapeutic window where antiviral activity is observed without significant cytotoxicity.- Use dynamic light scattering (DLS) to check for aggregation.- Consider formulation optimization. |
| Inconsistent cytotoxicity results between experiments | - Variability in cell health or passage number.- Inconsistent seeding density.- Instability of the compound in culture medium. | - Use cells within a narrow passage number range.- Standardize cell seeding protocols.- Assess the stability of your compound in media over the course of the experiment. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different mechanisms of cell death are being measured.- Interference of the compound with the assay chemistry. | - Use a panel of cytotoxicity assays to get a comprehensive picture (e.g., metabolic, membrane integrity, apoptosis).- Run assay controls with the compound in the absence of cells to check for direct interference. |
Quantitative Data on this compound and Derivatives
The following table summarizes the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) for this compound and some of its precursors, demonstrating the process of optimizing for a better selectivity index (SI = CC50/IC50). Data is derived from studies on TZM-bl cells.
| Compound | Chemical Scaffold | Antiviral Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| NBD-11021 | Phenyl | 0.13 | 1.8 | 14 | [1][2] |
| NBD-14189 | Phenyl | 0.089 | 15.5 | 174 | [1][2] |
| This compound | Pyridine | 0.16 | 109.3 | 683 | [1][2][4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay measures the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound derivatives
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound derivatives
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Readout: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound derivatives.
Caption: General signaling pathways of drug-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Optimization of gp120 Entry Antagonists as anti-HIV‑1 Agents with Improved Cytotoxicity and ADME Properties through Rational Design, Synthesis, and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Experimental Variability in NBD-14270 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with NBD-14270, a potent HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, pyridine analogue that acts as a potent HIV-1 entry antagonist.[1][2] Its primary mechanism of action is to bind to the HIV-1 envelope glycoprotein gp120, thereby preventing the interaction between the virus and the host cell's CD4 receptor. This inhibition of binding is a critical step in preventing the virus from entering and infecting host cells.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can affect solubility. To aid dissolution, ultrasonic treatment may be necessary. If precipitation or phase separation occurs, gentle heating and/or sonication can be applied.[1]
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to store in sealed vials, protected from moisture and light.[1]
-
Powder: The solid form of this compound can be stored at -20°C for up to 2 years.[2]
Q3: What are the typical IC50 and CC50 values for this compound?
The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are crucial parameters for evaluating the potency and safety of this compound. These values can vary depending on the specific HIV-1 strain, cell line, and assay conditions used.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound assays.
Antiviral Activity (Neutralization) Assays
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution.
-
Solution: Ensure a single-cell suspension is achieved before plating. Gently swirl the plate after cell seeding to promote uniform distribution. Wrapping the plate in aluminum foil during incubation can help maintain a consistent temperature across all wells.[4]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. To minimize cell loss, avoid aggressive aspiration of media, especially during wash steps.[4]
-
-
Possible Cause: Inconsistent this compound concentration.
-
Solution: Ensure the this compound stock solution is fully dissolved and well-mixed before preparing dilutions. Visually inspect for any precipitation.
-
Issue: Low or no neutralization observed.
-
Possible Cause: Inadequate incubation time.
-
Solution: Optimize the pre-incubation time of the virus with this compound before adding to the cells. Also, ensure sufficient incubation time for the virus to infect the cells.[4]
-
-
Possible Cause: Incorrect virus titer.
-
Solution: Use a pre-titered virus stock to ensure an appropriate multiplicity of infection (MOI). An MOI that is too high can overwhelm the inhibitor.
-
-
Possible Cause: this compound degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Issue: High background signal in control wells.
-
Possible Cause: Cell contamination.
-
Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental procedure.
-
-
Possible Cause: Reagent interference.
-
Solution: Ensure that the DMSO concentration in the final assay volume is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
-
Cell-Cell Fusion Assays
Issue: Inconsistent fusion activity.
-
Possible Cause: Variation in cell confluence.
-
Solution: Seed effector and target cells at a consistent density to ensure a uniform cell monolayer at the time of the assay.
-
-
Possible Cause: Suboptimal co-culture time.
-
Solution: Optimize the duration of co-culture to achieve a robust fusion signal without causing excessive cell death.
-
Issue: High background fusion (spontaneous fusion).
-
Possible Cause: Over-expression of Env or CD4/co-receptors.
-
Solution: Titrate the amount of plasmid used for transfection to achieve optimal expression levels that support fusion without causing high levels of spontaneous cell-cell fusion.
-
-
Possible Cause: Cell line instability.
-
Solution: Regularly monitor the expression levels of Env and receptors in the stable cell lines used for the assay.
-
Cytotoxicity Assays (e.g., MTT, MTS)
Issue: High variability in cell viability readings.
-
Possible Cause: Uneven cell seeding.
-
Solution: As with neutralization assays, ensure a homogenous cell suspension and even distribution in the plate.
-
-
Possible Cause: Incomplete formazan solubilization (in MTT assays).
-
Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Issue: False-positive cytotoxicity.
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If observed, consider using a different solvent or a lower top concentration.
-
-
Possible Cause: Interference with the assay chemistry.
-
Solution: Run a control plate without cells to check if this compound directly reacts with the assay reagents (e.g., reduces MTT in the absence of cells).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Virus/Cell Line | Value | Assay Type | Reference |
| IC50 | 50 HIV-1 Env-pseudotyped viruses | 180 nM | Single-cycle infectivity | [1] |
| IC50 | HIV-1 (unspecified) | 0.16 µM | Single-cycle infectivity | [1] |
| CC50 | TZM-bl cells | >100 µM | Cytotoxicity | [1] |
| CC50 | TZM-bl cells | 109.3 µM | MTS assay | [1] |
| CC50 | U87-CD4-CXCR4 cells | >100 µM | Not specified | [1] |
Experimental Protocols
General Protocol for HIV-1 Pseudovirus Neutralization Assay
-
Cell Plating: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with a standardized amount of HIV-1 pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Transfer the virus-inhibitor mixture to the plated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the extent of viral infection. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity.
-
Data Analysis: Calculate the percentage of neutralization for each this compound concentration relative to virus-only control wells. Determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cell-Based Cytotoxicity Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Determine the CC50 value.
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an this compound antiviral assay.
Caption: Logical troubleshooting workflow for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
NBD-14270 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and experimental use of NBD-14270, a potent HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, pyridine analogue that acts as a potent HIV-1 entry antagonist.[1] Its primary mechanism of action is to bind to a highly conserved pocket on the HIV-1 envelope glycoprotein gp120, known as the Phe43 cavity.[2][3] This binding mimics the interaction of the natural host cell receptor, CD4, inducing a conformational change in gp120 to a "CD4-bound" state.[2][3][4] This premature activation of the viral fusion machinery can lead to the irreversible inactivation of the virus, thereby preventing its entry into host cells.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and efficacy. Recommendations for stock solutions are as follows:
| Storage Temperature | Duration | Special Instructions |
| -80°C | 6 months | Sealed storage, protect from moisture and light. |
| -20°C | 1 month | Sealed storage, protect from moisture and light. |
Data sourced from MedChemExpress.[1]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in 100% DMSO. For in vivo studies, specific formulations are recommended to ensure solubility and bioavailability. Below are examples of solvent preparations:
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.88 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.88 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) |
Data sourced from MedChemExpress.[1]
It is important to add the solvents one by one and mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What is the expected potency (IC50) of this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound against a panel of 50 HIV-1 Env-pseudotyped viruses is approximately 180 nM.[1] In single-cycle infectivity assays using TZM-bl cells, the IC50 is reported to be around 0.16 µM.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected antiviral activity.
-
Possible Cause 1: Compound Instability.
-
Solution: Ensure that this compound stock solutions have been stored correctly according to the recommended conditions and have not exceeded their recommended shelf life. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Improper Solution Preparation.
-
Solution: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in the stock solution (DMSO) before preparing further dilutions. For cell-based assays, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). If precipitation is observed in the final culture medium, reconsider the solvent system or the final concentration of this compound.
-
-
Possible Cause 3: Viral Strain Variability.
-
Solution: The sensitivity of HIV-1 to this compound can be influenced by the conformation of the gp120 envelope glycoprotein, particularly the V1/V2 and V3 variable loops.[3] Different viral strains may exhibit varying susceptibility. It is advisable to test this compound against a panel of relevant HIV-1 strains or to use a well-characterized reference strain.
-
Issue 2: Unexpected enhancement of viral infection.
-
Possible Cause: CD4 Agonist Activity in CD4-Negative Cells.
-
Explanation: this compound and its analogs can act as CD4 mimetics, inducing a gp120 conformation that facilitates binding to the co-receptor (CCR5 or CXCR4). In experiments using CD4-negative cells that express these co-receptors, this compound can paradoxically enhance viral entry.[2][5]
-
Solution: Be aware of this phenomenon when designing experiments. This effect is specific to CD4-negative, co-receptor-positive cells. In standard antiviral assays using CD4-positive cells, this compound should act as an inhibitor.
-
Issue 3: High background or cytotoxicity in cell-based assays.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
-
Possible Cause 2: Compound Cytotoxicity.
-
Solution: While this compound generally shows low cytotoxicity (CC50 > 100 µM in TZM-bl cells), it is essential to determine the cytotoxic concentration (CC50) in your specific cell line under your experimental conditions.[1] Always run a parallel cytotoxicity assay (e.g., using CellTiter-Glo®, MTS, or trypan blue exclusion) to ensure that the observed antiviral effect is not due to cell death.
-
Experimental Protocols
HIV-1 Entry Inhibition Assay (Single-Cycle Infectivity Assay)
This protocol is a representative method based on commonly used assays for HIV-1 entry inhibitors.
-
Materials:
-
TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
HIV-1 Env-pseudotyped virus stock.
-
This compound.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the desired amount of HIV-1 Env-pseudotyped virus with the this compound dilutions for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
After incubation, remove the supernatant and lyse the cells.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
-
Cytotoxicity Assay
-
Materials:
-
The same cell line used in the antiviral assay (e.g., TZM-bl).
-
This compound.
-
Cell culture medium.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate as for the antiviral assay.
-
Add serial dilutions of this compound to the wells (in the absence of virus).
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Evaluation of NBD-14270 Positional Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis and evaluation of NBD-14270 positional isomers to improve anti-HIV-1 potency.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind synthesizing positional isomers of this compound?
The synthesis of positional isomers of this compound, a potent HIV-1 entry inhibitor, is a strategy to explore the structure-activity relationship (SAR) of the molecule.[1] By altering the arrangement of substituents on the thiazole ring, researchers can investigate how these changes affect the compound's binding affinity to the HIV-1 envelope glycoprotein gp120, its antiviral potency, and its cytotoxic profile. The ultimate goal is to identify isomers with improved therapeutic potential, such as higher potency and a better selectivity index.
Q2: What is the mechanism of action of this compound and its isomers?
This compound and its analogues are small-molecule entry inhibitors that target the HIV-1 envelope glycoprotein gp120.[1][2] They are designed to mimic the interaction of the host cell receptor CD4 with gp120, specifically binding to a conserved region known as the Phe43 cavity. By occupying this site, these compounds are thought to prevent the conformational changes in gp120 that are necessary for the virus to bind to the co-receptor (CCR5 or CXCR4) and subsequently fuse with the host cell membrane, thus blocking viral entry.
Q3: Which positional isomer of this compound has shown the most promise?
Based on available research, the scaffold of the parent molecule, this compound (referred to as Scaffold A in some studies), has demonstrated the highest potency and the best selectivity index among the synthesized thiazole positional isomers.[1]
Data Presentation: Potency and Cytotoxicity of this compound Isomers
The following table summarizes the reported anti-HIV-1 activity (IC50) and cytotoxicity (CC50) of this compound and its positional isomers.
| Compound | Scaffold | Anti-HIV-1 Activity (IC50) µM | Cytotoxicity (CC50) µM | Selectivity Index (SI = CC50/IC50) |
| This compound | A | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| Isomer 1 | B | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| Isomer 2 | C | Data not available in snippets | Data not available in snippets | Data not available in snippets |
Note: Specific IC50 and CC50 values for all isomers were not available in the public search results. Researchers should refer to the full publication for detailed quantitative data.
Experimental Protocols
General Synthesis of this compound Thiazole Positional Isomers
The synthesis of this compound positional isomers typically involves a multi-step process. A key reaction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. The specific starting materials and reaction conditions will vary depending on the desired isomer.
General Workflow:
References
Technical Support Center: Strategies to Reduce In Vitro Toxicity of NBD-14270
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the in vitro toxicity of the HIV-1 entry inhibitor NBD-14270. The strategies outlined here are based on best practices for working with small molecule inhibitors and can be adapted for other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of in vitro toxicity observed with this compound?
A1: In vitro toxicity of small molecule inhibitors like this compound can stem from several factors:
-
Off-target effects: The compound may interact with cellular targets other than its intended target, gp120, leading to unintended biological consequences and toxicity.[1]
-
High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for its antiviral activity may lead to non-specific effects and cell death.[1][2]
-
Prolonged exposure: Continuous exposure of cell cultures to the compound can disrupt normal cellular functions and result in cumulative toxicity.[1]
-
Solvent toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations (usually above 0.1-0.5%).[1]
-
Metabolite toxicity: Cellular metabolism of this compound could produce toxic byproducts.[1]
-
Compound instability: Degradation of the compound in culture media could lead to the formation of toxic species.
Q2: How can I determine the optimal, non-toxic working concentration of this compound?
A2: The ideal concentration of this compound should maximize its antiviral efficacy while minimizing cytotoxicity. This is best determined by performing a dose-response study for both antiviral activity and cytotoxicity in parallel. A standard cytotoxicity assay, such as MTT, resazurin, or LDH release, should be performed on the host cells used for the antiviral assay. The optimal concentration will be within the therapeutic window, where antiviral activity is high and cytotoxicity is low.
Q3: What are appropriate positive and negative controls for my in vitro experiments with this compound?
A3: Proper controls are crucial for interpreting your results.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from that of the solvent.[1]
-
Untreated Control: Cells in culture medium alone to establish a baseline for viability and growth.
-
Inactive Analog Control: If available, a structurally similar but biologically inactive analog of this compound can demonstrate that the observed effects are specific to the active compound.[2]
-
-
Positive Controls:
-
For Cytotoxicity: A known cytotoxic agent (e.g., staurosporine) to ensure the cytotoxicity assay is working correctly.
-
For Antiviral Activity: A well-characterized HIV-1 entry inhibitor (e.g., T-20) to validate the antiviral assay.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value for antiviral activity.[1] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired antiviral effect.[1] | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1][3] | |
| Compound precipitation. | Visually inspect the culture wells for any precipitate. Test the solubility of this compound in your culture medium. Consider using a lower concentration or a different formulation if solubility is an issue.[3] | |
| Inconsistent or variable cytotoxicity between experiments. | Inconsistent cell health or seeding density. | Use cells within a consistent passage number range and ensure high viability (>95%) before seeding. Optimize and standardize the cell seeding density.[3] |
| Compound degradation. | Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive. | |
| Discrepancy between different viability assays (e.g., MTT vs. LDH). | Different mechanisms of cell death are being measured. | MTT and resazurin measure metabolic activity, which can be an early indicator of toxicity. LDH release assays measure membrane integrity, a later event in cell death. Performing a time-course experiment with multiple assays can provide a more complete picture of the cytotoxic mechanism.[3] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol outlines a method to assess the cytotoxicity of this compound on a given cell line.
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest and count the cells, ensuring >95% viability. c. Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight at 37°C in a humidified 5% CO2 incubator.[1]
2. Compound Treatment: a. Prepare a stock solution of this compound in sterile DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[1] c. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).[1] d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
3. Resazurin Assay: a. After the incubation period, add 10 µL of a sterile resazurin solution to each well.[1] b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[1] c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[1]
4. Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration).
Visualizations
Experimental Workflow for Assessing and Mitigating In Vitro Toxicity
Caption: Workflow for assessing and mitigating the in vitro toxicity of this compound.
Hypothetical Signaling Pathway for Off-Target Toxicity
Caption: A hypothetical signaling pathway illustrating how this compound could induce toxicity via an off-target kinase.
References
Validation & Comparative
Unveiling the Dual-Threat Strategy of NBD-14270 in HIV-1 Inhibition: A Comparative Guide
For Immediate Release
A comprehensive analysis of the novel pyridine analogue, NBD-14270, validates its dual inhibitory action against Human Immunodeficiency Virus 1 (HIV-1), targeting two critical stages of the viral lifecycle: cell entry and reverse transcription. This guide provides a comparative overview of this compound's performance against established antiretroviral agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Initially developed as an HIV-1 entry antagonist, this compound functions by binding to the viral envelope glycoprotein gp120. More recent studies have revealed a second mechanism of action: the inhibition of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. This dual functionality positions this compound as a promising candidate for further preclinical development, potentially offering a higher barrier to the development of drug resistance.
Performance Comparison of this compound and Standard Antiretroviral Agents
The inhibitory activity of this compound has been quantified against both its primary target, gp120, and its secondary target, reverse transcriptase. The following tables present a summary of its efficacy, measured by half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), in comparison to standard-of-care HIV-1 inhibitors.
Table 1: Comparison of HIV-1 Entry Inhibitors
| Compound | Target | Mechanism of Action | IC50 / EC50 | Cell Type / Assay Condition |
| This compound | gp120 | Entry Antagonist | EC50: <200 nM | TZM-bl cells, single-cycle infectivity assay |
| Maraviroc | CCR5 | Co-receptor Antagonist | IC50: 3.3 nM (MIP-1α), 7.2 nM (MIP-1β), 5.2 nM (RANTES) | Cell-free assays |
| EC50: 0.7 - 8.9 nM | Cell culture | |||
| Fostemsavir (Temsavir) | gp120 | Attachment Inhibitor | Median IC50: 0.67 nM | PhenoSense Entry assay |
Table 2: Comparison of HIV-1 Reverse Transcriptase Inhibitors
| Compound | Target | Mechanism of Action | IC50 / EC50 | Cell Type / Assay Condition |
| This compound | Reverse Transcriptase | Bridges dNTP and NNRTI sites | IC50: <5 µM | Enzymatic assay |
| Zidovudine (AZT) | Reverse Transcriptase | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | IC50: 0.01 - 4.87 µM | HIV-1 isolates from patients |
| EC50: 0.01 - 0.49 µM | Various cell lines | |||
| Nevirapine | Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | IC50: 84 nM | Enzyme assay |
| EC50: 40 nM | Cell culture |
Visualizing the Dual Inhibitory Pathway of this compound
The following diagram illustrates the two distinct points in the HIV-1 lifecycle where this compound exerts its inhibitory effects.
Caption: Dual inhibitory action of this compound on HIV-1 entry and reverse transcription.
Experimental Protocols
HIV-1 Single-Cycle Infectivity Assay (TZM-bl Assay)
This assay is utilized to determine the efficacy of this compound in preventing viral entry.
Objective: To measure the reduction in viral infectivity in the presence of the inhibitor.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-pseudotyped virus
-
This compound and control compounds
-
96-well cell culture plates
-
Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in growth medium.
-
Pre-incubate the diluted compounds with the HIV-1 Env-pseudotyped virus for 1 hour at 37°C.
-
Remove the growth medium from the TZM-bl cells and add the virus-compound mixture to the wells.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, remove the medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
The percentage of inhibition is calculated by comparing the luminescence in the presence of the compound to the luminescence of the virus-only control. The EC50 value is determined from the dose-response curve.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Objective: To quantify the inhibition of DNA synthesis by HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or Biotin-dUTP)
-
This compound and control inhibitors (e.g., Nevirapine, Zidovudine triphosphate)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Streptavidin-coated microplate (for biotin-based assays)
-
Detection reagents (e.g., anti-DIG-POD and substrate for colorimetric or chemiluminescent detection)
-
Microplate reader
Procedure:
-
In a microplate well, combine the reaction buffer, poly(A) template, and oligo(dT) primer.
-
Add serial dilutions of this compound or control inhibitors to the wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT and the dNTP mix.
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled DNA product.
-
Wash the plate to remove unbound reagents.
-
Add the detection antibody conjugate (e.g., HRP-conjugated anti-DIG) and incubate.
-
After another wash step, add the substrate and measure the signal (absorbance or luminescence) using a microplate reader.
-
The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined from the dose-response curve.
A Comparative Guide to HIV-1 Entry Inhibitors: NBD-14270 vs. Maraviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action, performance, and experimental evaluation of two prominent HIV-1 entry inhibitors: NBD-14270 and maraviroc. The information is intended to assist researchers in understanding the distinct and overlapping features of these compounds, thereby informing future drug discovery and development efforts.
Mechanism of Action: A Tale of Two Targets
This compound and maraviroc represent two distinct strategies for inhibiting the entry of HIV-1 into host cells. Their primary difference lies in their molecular targets: this compound targets the viral envelope glycoprotein gp120, while maraviroc targets a host cell co-receptor, CCR5.
This compound: Targeting the Virus
This compound is a small molecule inhibitor that directly binds to the HIV-1 envelope glycoprotein gp120. Specifically, it occupies the Phe43 cavity, a crucial pocket within gp120 that is essential for its interaction with the host cell's primary receptor, CD4. By binding to this site, this compound acts as a CD4 mimic, but instead of initiating the conformational changes required for viral entry, it antagonizes this process, effectively preventing the virus from attaching to the host cell. Some studies also suggest a potential secondary mechanism for NBD compounds, involving the inhibition of HIV-1 reverse transcriptase, though its primary role is as an entry inhibitor targeting gp120.
Maraviroc: Targeting the Host Cell
Maraviroc is a non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor on the surface of host immune cells that is utilized by R5-tropic strains of HIV-1 for entry.[1] Maraviroc binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the viral gp120 protein.[1] Consequently, even after binding to the CD4 receptor, the virus is unable to engage with CCR5, a critical step for the fusion of the viral and cellular membranes. This allosteric inhibition mechanism means that maraviroc does not directly compete with the natural chemokine ligands of CCR5.[1]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and maraviroc. It is important to note that the data presented are compiled from different studies and, therefore, a direct comparison should be made with caution due to potential variations in experimental conditions, such as cell lines, virus strains, and assay protocols.
Table 1: Antiviral Potency
| Compound | Assay System | Virus Type | Potency Metric | Value | Citation |
| This compound | Single-cycle TZM-bl cells | HIV-1 Env-pseudotyped | IC50 | 160 nM | [2] |
| This compound | 50 HIV-1 Env-pseudotyped viruses | HIV-1 Env-pseudotyped | IC50 | 180 nM | [2] |
| Maraviroc | TZM-bl cells | HIV-1 Bal (R5-tropic) | IC50 | 0.2 nM | [3] |
| Maraviroc | 43 primary isolates | R5-tropic HIV-1 | Geometric Mean IC90 | 2.0 nM | [4] |
Table 2: Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric | Value | Citation |
| This compound | TZM-bl cells | CC50 | >100 µM | [2] |
| Maraviroc | Various | Not specified | No detectable in vitro cytotoxicity | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and maraviroc.
HIV-1 Env-Pseudotyped Virus Production
This protocol describes the generation of single-round infectious viral particles that express the HIV-1 envelope glycoprotein (Env) on their surface.
-
Cell Seeding: 293T cells are seeded in T-75 flasks to achieve 50-80% confluency on the day of transfection.
-
Plasmid Co-transfection: An Env-expressing plasmid and a backbone plasmid containing an Env-defective HIV-1 genome (e.g., carrying a luciferase reporter gene) are co-transfected into the 293T cells using a suitable transfection reagent (e.g., FuGENE 6).
-
Incubation: The transfected cells are incubated at 37°C for 48-72 hours.
-
Harvesting: The virus-containing culture supernatants are harvested, clarified by centrifugation, and filtered through a 0.45-micron filter.
-
Titration: The infectivity of the pseudovirus stock is determined by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus and measuring the reporter gene expression (e.g., luciferase activity).
TZM-bl Cell-Based HIV-1 Entry (Neutralization) Assay
This assay is widely used to quantify the inhibitory activity of antiviral compounds against HIV-1 entry.
-
Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.
-
Compound Dilution: The test compounds (this compound or maraviroc) are serially diluted in culture medium directly in the 96-well plates.
-
Virus Addition: A pre-titered amount of HIV-1 Env-pseudotyped virus is added to each well containing the diluted compound.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to each well to lyse the cells and initiate the luminescent reaction. The light output, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence in the presence of the compound to that in the absence of the compound (virus control). The IC50 value (the concentration of the compound that inhibits 50% of viral infection) is then determined from the dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of inhibition for this compound and maraviroc.
Caption: Mechanism of this compound action.
References
- 1. Preclinical Optimization of gp120 Entry Antagonists as anti-HIV‑1 Agents with Improved Cytotoxicity and ADME Properties through Rational Design, Synthesis, and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NBD Series HIV-1 Entry Inhibitors: Focus on NBD-14270
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NBD-14270 with other notable compounds in the Nitrobenzoxadiazole (NBD) series of HIV-1 entry inhibitors. The information presented is based on available experimental data to facilitate objective evaluation of their performance and potential for further development.
Introduction to NBD Series Compounds
The NBD series of compounds represents a class of small-molecule HIV-1 entry inhibitors. They function as CD4 mimetics, binding to the viral envelope glycoprotein gp120. This interaction blocks the attachment of the virus to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. By preventing this binding, NBD compounds effectively inhibit the entry of the virus into host cells.
Quantitative Comparison of NBD Series Compounds
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound and other key NBD series compounds. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells in a culture. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Compound | IC50 | CC50 | Selectivity Index (SI) | Target/Assay |
| This compound | 180 nM (against 50 HIV-1 Env-pseudotyped viruses)[1] | >100 µM[1] | >555 | HIV-1 Entry (TZM-bl cells)[1] |
| 0.16 µM[1] | 109.3 µM[1] | 683 | Single-cycle (TZM-bl Cells) assay[1] | |
| NBD-556 | 6.5 µM (HIV-1 IIIB)[2][3] | >280 µM (MT-2 cells)[1] | >43 | HIV-1 Infection (MT-2 cells)[2][3] |
| 15.9 µM (HIV-1 MN)[2][3] | >17 | |||
| 5.3 µM (HIV-1 V32)[2][3] | >52 | |||
| NBD-14136 | 0.27 µM | 42.4 µM | 157 | Anti-HIV-1 Screening |
| NBD-14273 | 0.18 µM | >40 µM | >222 | Anti-HIV-1 Screening |
| NBD-14204 | 0.24–0.9 µM (mean 0.47 µM) | Not specified | Not specified | Antiviral activity against clinical isolates |
| NBD-14208 | 0.66–5.7 µM (mean 3 µM) | Not specified | Not specified | Antiviral activity against clinical isolates |
Experimental Protocols
The antiviral activity and cytotoxicity of the NBD series compounds are primarily evaluated using cell-based assays. A common and standardized method is the single-cycle infectivity assay using TZM-bl cells.
Single-Cycle Infectivity Assay in TZM-bl Cells
This assay is designed to measure the ability of a compound to inhibit a single round of HIV-1 infection.
Objective: To determine the concentration at which a compound inhibits 50% of viral infectivity (IC50).
Cell Line: TZM-bl cells. These are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 LTR promoter.
Principle: Upon successful HIV-1 entry and integration, the viral Tat protein is produced, which activates the HIV-1 LTR promoter, leading to the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral infection.
Methodology:
-
Cell Plating: TZM-bl cells are seeded in 96-well plates and incubated overnight to allow for cell adherence.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Incubation: The diluted compounds are added to the cells, followed by the addition of a known amount of HIV-1 Env-pseudotyped virus.
-
Infection: The plates are incubated for 48-72 hours to allow for viral entry and gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Data Acquisition: The luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration at which a compound causes 50% cell death (CC50).
Methodology:
-
Cell Plating: TZM-bl or other relevant host cells are seeded in 96-well plates.
-
Compound Addition: A serial dilution of the test compound is added to the cells.
-
Incubation: The plates are incubated for the same duration as the infectivity assay.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for NBD series compounds, including this compound, is the inhibition of HIV-1 entry into host cells. This is achieved by mimicking the CD4 receptor and binding to the viral gp120 envelope glycoprotein.
Caption: HIV-1 entry pathway and inhibition by this compound.
The binding of NBD compounds to the Phe43 cavity of gp120 prevents the interaction between gp120 and the host cell's CD4 receptor. This initial attachment is a prerequisite for subsequent conformational changes in gp120 that allow it to bind to a co-receptor (CCR5 or CXCR4), leading to membrane fusion and viral entry. By blocking the first step, NBD compounds effectively halt the entire entry process.
While some literature mentions the involvement of the NF-κB signaling pathway in the context of "NBD peptides" for suppressing inflammation, the direct relevance of this pathway to the antiviral mechanism of small-molecule HIV-1 entry inhibitors like this compound has not been definitively established in the provided context. The primary and well-characterized pathway for these compounds is the direct inhibition of viral entry.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the antiviral efficacy of NBD series compounds using the TZM-bl cell-based assay.
Caption: Workflow for TZM-bl based antiviral assay.
Conclusion
This compound demonstrates potent anti-HIV-1 activity with a favorable in vitro selectivity index compared to earlier compounds in the NBD series like NBD-556. Its low nanomolar to sub-micromolar IC50 against a broad range of HIV-1 isolates highlights its potential as a lead candidate for further preclinical and clinical development. The well-defined mechanism of action, targeting the initial and critical step of viral entry, offers a distinct advantage. Continued research and optimization of the NBD scaffold, guided by the comparative data presented, will be crucial in the development of novel and effective HIV-1 entry inhibitors.
References
NBD-14270: A Comparative Analysis of its HIV-1 Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the HIV-1 resistance profile of the entry inhibitor NBD-14270 with other alternative gp120-targeting agents. The information presented is supported by experimental data from publicly available research to facilitate an objective evaluation for drug development and research purposes.
Executive Summary
This compound is a potent small-molecule HIV-1 entry inhibitor that targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor. Understanding its resistance profile is critical for evaluating its potential as a durable antiretroviral therapeutic. This guide summarizes the known resistance profile of NBD-series compounds and compares it to other gp120-directed inhibitors, namely BMS-378806, fostemsavir, and ibalizumab.
Comparative Resistance Profiles of HIV-1 gp120 Inhibitors
The development of resistance is a key challenge for all antiretroviral agents. For gp120-targeted entry inhibitors, resistance typically arises from mutations within the gp120 protein that reduce the binding affinity of the inhibitor without compromising the virus's ability to engage with the CD4 receptor. The table below summarizes key resistance mutations and associated fold changes in IC50 for NBD-series compounds and other selected gp120 inhibitors.
| Drug Class | Compound | Primary Resistance Mutations in gp120 | Fold Change in IC50 of Resistant Mutants |
| NBD Series | NBD-09027/NBD-11008 (Analogs of this compound) | V255M, T375N/I, M426I[1] | Data on specific fold change for this compound is not available. However, for the analog NBD-11008, resistance was selected at a concentration of 30 µM.[2] |
| Attachment Inhibitor | BMS-378806 | M426L, M475I, M434I[3] | >60-fold increase with M434I emergence.[3] |
| Attachment Inhibitor (Prodrug) | Fostemsavir (active form is Temsavir) | S375N, M426L, M434I[4] | >3-fold increase in temsavir IC50.[4] |
| Post-attachment Inhibitor (Monoclonal Antibody) | Ibalizumab | Loss of N-linked glycosylation sites in the V5 loop of gp120[5] | Reduced susceptibility observed in vitro.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HIV-1 resistance profiles.
In Vitro Selection of Resistant HIV-1 Variants
This protocol outlines a general method for selecting drug-resistant HIV-1 by long-term culture in the presence of escalating concentrations of an inhibitor.
1. Cells and Virus:
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line, are susceptible to HIV-1 infection.[2]
-
Virus Strain: A laboratory-adapted strain such as HIV-1 NL4-3 is commonly used.[2]
2. Culture Conditions:
-
Infect Jurkat cells with the wild-type HIV-1 strain.
-
Culture the infected cells in the presence of an initial, sub-inhibitory concentration of the NBD compound (e.g., NBD-11008 at 30 µM).[2]
-
Establish multiple parallel cultures to ensure the selection of independent resistance pathways.
3. Monitoring and Dose Escalation:
-
Monitor viral replication weekly by measuring the p24 antigen concentration in the culture supernatant using a sandwich ELISA.[2]
-
When viral replication is consistently detected (i.e., rising p24 levels), gradually increase the concentration of the inhibitor in the culture medium.
4. Isolation and Characterization of Resistant Virus:
-
Once the virus can replicate efficiently at the highest achievable inhibitor concentration, isolate the viral RNA from the culture supernatant.
-
Perform reverse transcription-PCR (RT-PCR) to amplify the env gene, which encodes gp120.
-
Sequence the amplified env gene to identify mutations associated with resistance.
Phenotypic Susceptibility Assay
This assay determines the concentration of a drug required to inhibit 50% of viral replication (IC50) for both wild-type and resistant virus strains.
1. Reagents and Cells:
-
Resistant and Wild-Type Viral Stocks: Prepare stocks of known titer.
-
Reporter Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are commonly used.
-
Inhibitor: Prepare a stock solution of the NBD compound of known concentration.
2. Assay Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of the NBD compound in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with a standardized amount of either the resistant or wild-type virus. Include control wells with no drug and no virus.
-
Incubate the plate for 48 hours at 37°C.
3. Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value, which is the concentration of the drug that reduces luciferase activity by 50% compared to the no-drug control.
-
The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
HIV-1 Entry and Inhibition Pathway
The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the point of intervention for gp120-targeted inhibitors like this compound.
Caption: HIV-1 entry and the inhibitory action of this compound on gp120-CD4 binding.
Experimental Workflow for Resistance Selection
The workflow for identifying resistance mutations to a novel HIV-1 inhibitor involves a multi-step process from in vitro selection to genotypic and phenotypic characterization.
Caption: Workflow for in vitro selection and characterization of HIV-1 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotypic analysis of HIV-1 drug resistance at the limit of detection: virus production without evolution in treated adults with undetectable HIV loads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
Navigating HIV-1 Entry: A Comparative Guide to NBD-14270 and Other Entry Inhibitors in the Context of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiretroviral agents to combat the human immunodeficiency virus (HIV-1) has led to the development of a class of drugs known as entry inhibitors. These agents disrupt the initial steps of the viral lifecycle, preventing HIV-1 from entering host cells. A key concern in the development and clinical use of any new antiretroviral is the potential for cross-resistance with existing therapies. This guide provides a comparative analysis of NBD-14270, a promising gp120-targeted entry inhibitor, with other approved and investigational entry inhibitors, focusing on the available data and theoretical considerations regarding cross-resistance.
It is important to note that, to date, no direct experimental studies on the cross-resistance between this compound and other HIV-1 entry inhibitors have been published in the peer-reviewed scientific literature. Therefore, this guide summarizes the known mechanisms of action and resistance pathways for this compound's class of compounds and other key entry inhibitors to infer the likelihood of cross-resistance.
Mechanism of Action: A Diverse Attack on Viral Entry
HIV-1 entry is a multi-step process, offering several targets for therapeutic intervention. This compound and its analogues are small-molecule inhibitors that bind to the viral envelope glycoprotein gp120.[1][2][3] Specifically, they target a conserved pocket on gp120 that is critical for the interaction with the primary host cell receptor, CD4. By occupying this site, this compound prevents the initial attachment of the virus to the host cell, a crucial first step for infection.
Other entry inhibitors employ distinct mechanisms to thwart viral entry:
-
Enfuvirtide (T-20) is a fusion inhibitor that binds to the first heptad repeat (HR1) of the viral transmembrane glycoprotein gp41. This binding event prevents the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes.
-
Maraviroc is a CCR5 co-receptor antagonist. It binds to the human CCR5 co-receptor on the host cell surface, altering its conformation and thereby preventing the interaction between gp120 and CCR5, which is essential for the entry of R5-tropic HIV-1 strains.[4][5]
-
Ibalizumab is a humanized monoclonal antibody that binds to the second extracellular domain of the human CD4 receptor. This binding sterically hinders the conformational changes required for the gp120-CD4 complex to interact with the co-receptors (CCR5 or CXCR4), thus acting as a post-attachment inhibitor.[6][7][8][9]
-
Fostemsavir is a prodrug of temsavir, which is an attachment inhibitor. Temsavir binds directly to the viral gp120, preventing the initial attachment of the virus to the CD4 receptor.
Comparative Overview of Entry Inhibitors
The following table summarizes the key characteristics of this compound and other major entry inhibitors.
| Inhibitor | Class | Target | Mechanism of Action |
| This compound | gp120 Attachment Inhibitor | HIV-1 gp120 | Binds to the CD4-binding site on gp120, preventing viral attachment to host cells.[1] |
| Enfuvirtide | Fusion Inhibitor | HIV-1 gp41 | Binds to the HR1 region of gp41, inhibiting the fusion of viral and cellular membranes. |
| Maraviroc | CCR5 Antagonist | Human CCR5 Co-receptor | Binds to the CCR5 co-receptor, preventing its interaction with gp120.[4][5] |
| Ibalizumab | Post-attachment Inhibitor | Human CD4 Receptor | Binds to CD4 and sterically blocks the gp120-co-receptor interaction.[6][7][8][9] |
| Fostemsavir | gp120 Attachment Inhibitor | HIV-1 gp120 | The active form, temsavir, binds to gp120 and prevents attachment to the CD4 receptor. |
Cross-Resistance Profiles: What the Evidence Suggests
While direct comparative data for this compound is unavailable, the distinct mechanisms of action of these inhibitors allow for informed predictions about the likelihood of cross-resistance.
This compound and other gp120-Targeted Inhibitors:
The potential for cross-resistance is highest among inhibitors that target the same viral protein, particularly if their binding sites are in close proximity.
-
Fostemsavir: As both this compound and temsavir (the active form of fostemsavir) target gp120, there is a theoretical potential for cross-resistance. However, the specific binding sites and the mutations that confer resistance to fostemsavir would need to be compared with those that might arise from this compound pressure to determine the actual overlap. Resistance to small-molecule gp120 attachment inhibitors like BMS-806 has been associated with mutations in and around the Phe43 cavity of gp120.[10]
This compound and Inhibitors with Different Targets:
Cross-resistance is generally not expected between drugs that target different viral or host proteins.
-
Enfuvirtide: Enfuvirtide targets gp41. Resistance mutations to enfuvirtide are primarily located in the HR1 region of gp41.[10] It is highly unlikely that these mutations would confer resistance to this compound, which targets gp120.
-
Maraviroc: Maraviroc targets the host CCR5 co-receptor. Resistance to maraviroc can occur through a shift in co-receptor usage from CCR5 to CXCR4 or through mutations in gp120 that allow the virus to utilize the drug-bound form of CCR5.[10] While the latter involves changes in gp120, these are related to co-receptor interaction rather than the CD4 binding site targeted by this compound. Therefore, significant cross-resistance is not anticipated.
-
Ibalizumab: Ibalizumab targets the host CD4 receptor. Resistance is associated with the loss of potential N-linked glycosylation sites in the V5 loop of gp120, which is thought to reduce the steric hindrance imposed by the antibody.[11] This resistance mechanism is distinct from direct binding site mutations in the CD4 binding pocket, suggesting a low probability of cross-resistance with this compound.
The following table summarizes the known resistance mutations for the comparator entry inhibitors.
| Inhibitor | Known Resistance-Associated Mutations |
| Enfuvirtide | Amino acid changes in the gp41 HR1 domain (residues 36-45).[10] |
| Maraviroc | Shift in co-receptor tropism (to CXCR4-using virus); mutations in the V3 loop of gp120.[10] |
| Ibalizumab | Loss of N-linked glycosylation sites in the V5 loop of gp120.[11] |
| Fostemsavir | Substitutions in gp120. |
Visualizing the HIV-1 Entry Pathway and Inhibitor Targets
The following diagram illustrates the sequential steps of HIV-1 entry and the points at which different classes of inhibitors exert their effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maraviroc for Previously Treated Patients with R5 HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. natap.org [natap.org]
- 9. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New antiretroviral inhibitors and HIV-1 drug resistance: more focus on 90% HIV-1 isolates? - PMC [pmc.ncbi.nlm.nih.gov]
Validating NBD-14270's Dual-Target Mechanism: A Comparative Guide to Biochemical Assays for Reverse Transcriptase Inhibition
For Immediate Release
Recent groundbreaking research has unveiled a novel dual-targeting mechanism for the HIV-1 inhibitor NBD-14270. Initially characterized as a gp120 entry inhibitor, this compound has now been demonstrated to also inhibit the viral reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This guide provides a comprehensive comparison of the biochemical assays used to validate this newly discovered RT inhibitory activity, placing this compound in context with established RT inhibitors and offering researchers the necessary tools to evaluate its potential.
Executive Summary
This compound, a compound originally developed as an HIV-1 entry antagonist targeting the gp120 envelope protein, has been shown to possess a secondary mechanism of action: the inhibition of HIV-1 reverse transcriptase. Studies have revealed that this compound and its analogues can bridge the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites on the RT enzyme, leading to the suppression of its DNA polymerase activity. This guide details the biochemical assays essential for validating this RT inhibition, provides a comparative analysis of this compound against other known RT inhibitors, and includes detailed experimental protocols for researchers in the field of drug development.
Comparative Analysis of RT Inhibitors
The efficacy of this compound as a reverse transcriptase inhibitor can be quantitatively compared to other well-established drugs in the same class. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative RT inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Inhibitor Class | IC50 (RT Inhibition) | Assay Type |
| This compound | NNRTI-like (bridges dNTP/NNRTI sites) | < 5 µM[1] | Enzymatic Assay |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 84 nM[2] | Enzyme Assay |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Not directly comparable in enzyme assays without phosphorylation | Cell-based assays show potent inhibition |
| Tenofovir | Nucleotide Reverse Transcriptase Inhibitor (NtRTI) | Varies with assay conditions | Enzymatic Assay |
Experimental Protocols
The validation of this compound's RT inhibitory activity relies on robust biochemical assays. The most common and reliable methods are non-radioactive, colorimetric assays that measure the DNA polymerase activity of the HIV-1 RT enzyme.
Protocol: Non-Radioactive Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against HIV-1 RT.
1. Principle:
This assay measures the incorporation of biotin- and digoxigenin (DIG)-labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer.[3] The newly synthesized biotinylated DNA is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The resulting color intensity is inversely proportional to the RT inhibitory activity of the tested compound.
2. Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Nevirapine)
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Poly(A) template and Oligo(dT) primer
-
Biotin- and DIG-labeled dUTP/dTTP mix
-
Streptavidin-coated 96-well microplates
-
Washing Buffer
-
Anti-DIG-POD antibody conjugate
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop Solution
-
Microplate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.
-
Reaction Setup: In the wells of a reaction plate, add the reaction buffer, poly(A) template, oligo(dT) primer, and the biotin/DIG-labeled dNTP mix.
-
Inhibitor Addition: Add the diluted test compounds or controls to the respective wells. Include a no-inhibitor control.
-
Enzyme Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture of Synthesized DNA: Transfer the reaction mixture to the streptavidin-coated 96-well microplate and incubate to allow the biotinylated DNA to bind to the wells.
-
Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD antibody solution to each well and incubate.
-
Washing: Repeat the washing step to remove the unbound antibody.
-
Substrate Reaction: Add the peroxidase substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: Calculate the percent inhibition for each compound concentration compared to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the mechanism of action of different RT inhibitors, the following diagrams are provided.
Caption: Workflow of a Non-Radioactive RT Inhibition Assay.
Caption: Mechanisms of Different RT Inhibitor Classes.
Conclusion
The discovery of this compound's dual inhibitory action against both HIV-1 entry and reverse transcription marks a significant advancement in the development of novel antiretroviral therapies. The biochemical assays detailed in this guide are crucial for the continued investigation and validation of this and other dual-target inhibitors. By providing a framework for comparison and standardized protocols, this guide aims to facilitate further research into these promising new therapeutic agents.
References
A Comparative Guide to Small Molecule gp120 Inhibitors: NBD-14270 in Focus
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 envelope glycoprotein gp120 is a critical target for antiretroviral drug development due to its essential role in viral entry into host cells. Small molecule inhibitors that bind to gp120 and block its interaction with the CD4 receptor represent a promising class of therapeutics. This guide provides a detailed comparison of a novel gp120 inhibitor, NBD-14270, with other notable small molecule inhibitors targeting the same viral protein. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and development.
Mechanism of Action: Blocking the First Step of Viral Entry
HIV-1 entry into a host cell is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the viral envelope, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm. Small molecule gp120 inhibitors, including this compound, are designed to bind to a highly conserved region on gp120, often within or near the CD4 binding site, thereby preventing the initial attachment to the CD4 receptor and halting the entire entry process.
A Head-to-Head Comparison of HIV-1 Entry Inhibitors: NBD-14270 vs. BMS-378806
For Immediate Release
This guide provides a comprehensive, data-supported comparison of two prominent small-molecule HIV-1 entry inhibitors, NBD-14270 and BMS-378806. Both compounds target the viral envelope glycoprotein gp120, preventing the initial attachment to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective performance, mechanisms, and supporting experimental data.
Mechanism of Action: Blocking the First Step of Viral Entry
Both this compound and BMS-378806 function as HIV-1 attachment inhibitors. They bind directly to the gp120 protein on the surface of the virus. This binding event sterically hinders or induces conformational changes in gp120 that prevent its interaction with the CD4 receptor on target immune cells (e.g., T-helper cells). By blocking this initial binding, the subsequent steps of co-receptor engagement and membrane fusion are aborted, thus neutralizing the virus's ability to infect the host cell.[1][2][3][4]
BMS-378806 has been shown to bind to a pocket on gp120, and this interaction not only prevents CD4 binding but also stabilizes the gp120/gp41 complex in a "state-1" or pre-triggered conformation, inhibiting the conformational changes required for fusion.[5] Resistance to BMS-378806 has been mapped to mutations within the CD4 binding pocket of gp120, such as M426L and M475I, further confirming its binding site and mechanism.[1] this compound, a pyridine analogue, also binds to gp120 to exert its potent antiviral activity.[3]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BMS-378806 based on available experimental results.
Table 1: Antiviral Potency
| Compound | Assay Type | Target/Virus Strains | IC50 / EC50 | Citation(s) |
| This compound | Single-cycle infectivity | 50 HIV-1 Env-pseudotyped viruses | 180 nM (IC50) | [3] |
| Single-cycle infectivity (TZM-bl cells) | HIV-1 | 160 nM (IC50) | [3] | |
| BMS-378806 | Cell culture assays | Panel of R5, X4, R5/X4 subtype B isolates | 40 nM (median EC50) | [1][6] |
| Virus binding inhibition | Various HIV-1 strains | 0.85 - 26.5 nM (EC50) | [7][8] | |
| gp120/CD4 ELISA | HIV-1 JRFL envelope | ~100 nM (IC50) | [1][7] | |
| Reversible binding assay | gp120 JRFL | 24.9 ± 0.8 nM (Ki) | [4] |
Table 2: Cytotoxicity and Selectivity
| Compound | Cell Types | CC50 (50% Cytotoxic Concentration) | Selectivity Index (SI = CC50/IC50) | Citation(s) |
| This compound | TZM-bl cells | >100 µM | >625 | [3] |
| BMS-378806 | 14 tested cell types | >225 µM | >5625 (based on 40 nM EC50) | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize these inhibitors.
HIV-1 Pseudovirus Infectivity Assay
This assay is used to determine the concentration at which an inhibitor can block 50% of viral entry (IC50).
-
Objective: To measure the dose-dependent inhibition of viral entry.
-
Methodology:
-
Virus Production: Env-defective HIV-1 backbone plasmids (containing a reporter gene like luciferase or GFP) are co-transfected into producer cells (e.g., HEK293T) with a plasmid expressing the desired HIV-1 envelope glycoprotein. The resulting pseudoviruses can infect cells in a single round but cannot replicate.[9]
-
Infection: Target cells expressing CD4 and appropriate co-receptors (e.g., TZM-bl cells) are seeded in 96-well plates.
-
Inhibition: Pseudoviruses are pre-incubated with serial dilutions of the inhibitor (this compound or BMS-378806) before being added to the target cells.
-
Readout: After a set incubation period (e.g., 48 hours), cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Analysis: The reduction in reporter signal at different inhibitor concentrations is used to calculate the IC50 value.[10]
-
gp120-CD4 Binding ELISA
This biochemical assay directly measures the ability of an inhibitor to block the interaction between gp120 and CD4.
-
Objective: To quantify the inhibition of the gp120-CD4 binding interaction.
-
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with an antibody that captures gp120. Recombinant gp120 protein is then added and binds to the antibody.
-
Inhibition: A mixture of soluble CD4 (sCD4) and varying concentrations of the inhibitor is added to the wells.
-
Detection: The amount of sCD4 that successfully binds to the captured gp120 is detected using a primary antibody against CD4 (e.g., OKT4), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Readout: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is read on a plate reader at 450 nm. A lower signal indicates greater inhibition of the gp120-CD4 interaction.[1]
-
Resistance Profiles
The development of resistance is a critical consideration for any antiretroviral agent.
-
BMS-378806: Resistance has been well-characterized. Specific mutations in the CD4 binding pocket of gp120, such as M426L and M475I, have been shown to significantly reduce the susceptibility of HIV-1 to the compound.[1] Other mutations like S375N and I424T have also been implicated in resistance.[11]
-
This compound: While specific resistance mutation data is less prevalent in the provided search results, it is expected that resistance would also map to the gp120 binding site, given its mechanism of action.
Summary and Conclusion
Both this compound and BMS-378806 are potent small-molecule inhibitors of HIV-1 entry that target the gp120-CD4 interaction.
-
Potency: Based on the available data, BMS-378806 appears to exhibit greater potency in cell-based assays, with a median EC50 of 40 nM against a panel of subtype B viruses, compared to the 160-180 nM IC50 values reported for this compound.[1][3][6]
-
Safety Profile: Both compounds demonstrate a favorable preclinical safety profile, with high CC50 values indicating low cytotoxicity and resulting in high selectivity indices.[3][6]
-
Mechanism: Both inhibitors share a common mechanism of blocking the initial attachment of HIV-1 to the host cell, a validated and crucial target for antiretroviral therapy.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Entry Inhibitor in Development [natap.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. plus.labcloudinc.com [plus.labcloudinc.com]
- 9. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for NBD-14270
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of NBD-14270, a potent HIV-1 entry antagonist. The information is intended for researchers, scientists, and drug development professionals. A comprehensive understanding and adherence to these protocols are essential for ensuring laboratory safety and procedural accuracy.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general best practices for handling novel, potent bioactive compounds in a laboratory setting. It is imperative that users conduct a thorough risk assessment based on the specific quantities and applications of this compound in their laboratory.
Personal Protective Equipment (PPE)
Due to the bioactive nature of this compound, a robust selection of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- N95 Respirator or higher | Prevents inhalation of fine particles and skin contact. |
| Solution Preparation and Handling | - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume Hood | Minimizes inhalation of solvent vapors and protects against splashes. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Laboratory Coat- Safety Glasses or Goggles | Standard practice for sterile cell culture and handling of bioactive compounds. |
| Spill Cleanup | - Nitrile Gloves (double-gloved)- Laboratory Coat (disposable recommended)- Safety Goggles and Face Shield- N95 Respirator or higher | Provides enhanced protection during direct contact with a significant amount of the compound. |
Operational and Disposal Plans
Safe and effective handling of this compound requires strict adherence to the following operational and disposal procedures. These steps are designed to minimize exposure and prevent environmental contamination.
Handling and Storage
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled container compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
